molecular formula C13H10O3 B7763904 2-Phenoxybenzoic acid CAS No. 36349-67-4

2-Phenoxybenzoic acid

Cat. No.: B7763904
CAS No.: 36349-67-4
M. Wt: 214.22 g/mol
InChI Key: PKRSYEPBQPFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxybenzoic acid is a phenoxybenzoic acid in which the phenoxy group is ortho to the carboxy group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRSYEPBQPFNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062286
Record name Benzoic acid, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-42-7, 36349-67-4
Record name 2-Phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036349674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenoxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-phenoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8062286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-phenoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.102
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/902C93KXK0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenoxybenzoic Acid: Core Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 2-Phenoxybenzoic acid. The information is curated to support research, scientific analysis, and developmental applications of this compound. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed methodologies for key experimental procedures are provided.

Core Properties

This compound, a derivative of benzoic acid, is a white to pale cream crystalline solid at room temperature.[1][2] It is sparingly soluble in water but exhibits solubility in organic solvents such as chloroform (B151607) and methanol.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀O₃[4]
Molecular Weight 214.22 g/mol [2][4]
CAS Number 2243-42-7[2][4]
IUPAC Name This compound[4]
Appearance White to pale cream crystalline powder[1][2]
Melting Point 110-115 °C[2][3][5][6]
Boiling Point 343.3 - 355 °C[5][7]
pKa (at 25°C) 3.53[3]
Solubility Sparingly soluble in water; Soluble in chloroform and methanol[3]
Structural Information

This compound consists of a benzoic acid moiety with a phenoxy group attached at the ortho (2-) position.[4][7] The molecule's structure has been elucidated through techniques such as X-ray crystallography.

The crystal structure of this compound is characterized by the formation of centrosymmetric dimers through intermolecular O—H···O hydrogen bonds between the carboxylic acid groups.[7] The dihedral angle between the mean planes of the two aromatic rings is approximately 86.7°.[7]

Structural FeatureDescriptionSource(s)
Functional Groups Carboxylic acid, Phenyl ether[4][7]
Molecular Conformation Non-planar, with a significant dihedral angle between the aromatic rings[7]
Crystal Packing Forms dimers via hydrogen bonding[7]

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Synthesis via Ullmann Condensation

The Ullmann condensation is a common method for the synthesis of this compound, involving the copper-catalyzed reaction between a phenol (B47542) and an aryl halide.[7]

Experimental Workflow for Ullmann Synthesis of this compound

G Workflow for Ullmann Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactant1 2-Chlorobenzoic Acid Mix Combine reactants, base, catalyst, and solvent in a reaction vessel Reactant1->Mix Reactant2 Phenol Reactant2->Mix Base Potassium Carbonate (K₂CO₃) Base->Mix Catalyst Copper Catalyst (e.g., CuI) Catalyst->Mix Solvent High-boiling polar solvent (e.g., DMF, Pyridine) Solvent->Mix Heat Heat the mixture under reflux (e.g., 120-160°C) Mix->Heat Stirring Cool Cool the reaction mixture Heat->Cool Acidify Acidify with HCl to precipitate the product Cool->Acidify Filter Filter the crude product Acidify->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from a suitable solvent (e.g., ethanol (B145695)/water) Wash->Recrystallize Dry Dry the purified this compound Recrystallize->Dry

Caption: Ullmann condensation workflow for this compound synthesis.

Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid, phenol, potassium carbonate (as a base), and a copper catalyst (e.g., copper(I) iodide).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine (B92270) to the flask.

  • Reaction: Heat the mixture to reflux (typically between 120-160°C) with continuous stirring for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, pour the reaction mixture into an excess of dilute hydrochloric acid to precipitate the crude this compound.

  • Purification: Filter the crude product, wash thoroughly with water, and then recrystallize from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of this compound.

Experimental Workflow for Melting Point Determination

G Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Sample Finely powdered, dry sample of this compound Pack Pack the sample into the capillary tube to a height of 2-3 mm Sample->Pack Capillary Seal one end of a capillary tube Capillary->Pack Place Place the capillary tube in a melting point apparatus Pack->Place Heat Heat the sample slowly (1-2°C/min) near the expected melting point Place->Heat Observe Observe the sample through the magnifying lens Heat->Observe T_start Record the temperature at which the first drop of liquid appears (T₁). Observe->T_start T_end Record the temperature at which the entire sample becomes liquid (T₂). Observe->T_end Range Report the melting point as a range (T₁ - T₂). T_start->Range T_end->Range

Caption: Procedure for determining the melting point of a solid compound.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.

  • Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample has melted are recorded as the melting point range. For a pure sample, this range should be narrow (0.5-2°C).

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration.

Methodology:

  • Solution Preparation: A known mass of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments from a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point corresponds to the pKa of the acid.

Molecular Structure and Signaling Pathway Interactions

Derivatives of this compound are known to exhibit a range of biological activities, including acting as anti-inflammatory, anticonvulsant, and antitumor agents.[1] A significant mechanism of action for some of these derivatives is their interaction with the GABA-A receptor, similar to benzodiazepines.

GABA-A Receptor Signaling Pathway

Benzodiazepine (B76468) derivatives, which can be synthesized from this compound, act as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.

Logical Relationship of Benzodiazepine Action on GABA-A Receptor

G Mechanism of Benzodiazepine Action on GABA-A Receptor cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to GABA site BZD Benzodiazepine Derivative BZD->GABA_A_Receptor Binds to allosteric site Cl_channel Chloride Ion Channel GABA_A_Receptor->Cl_channel Conformational change Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Increased Cl⁻ influx Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Decreased excitability

Caption: Signaling pathway of benzodiazepine derivatives at the GABA-A receptor.

Mechanism of Action:

  • GABA Binding: The neurotransmitter GABA is released from the presynaptic neuron and binds to its specific site on the GABA-A receptor located on the postsynaptic neuron.

  • Benzodiazepine Binding: The this compound derivative (acting as a benzodiazepine) binds to a separate, allosteric site on the GABA-A receptor.

  • Enhanced GABA Effect: The binding of the benzodiazepine derivative increases the affinity of the GABA-A receptor for GABA, leading to a more frequent opening of the associated chloride ion channel.

  • Chloride Influx: This results in an increased influx of chloride ions (Cl⁻) into the postsynaptic neuron.

  • Hyperpolarization and Inhibition: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This leads to an overall inhibitory effect on the neuron, which is the basis for the anxiolytic, sedative, and anticonvulsant properties of these compounds.

References

A Comprehensive Technical Guide to 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Phenoxybenzoic acid, a versatile aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis. This document consolidates key physicochemical data, outlines experimental protocols, and presents logical workflows relevant to its synthesis and evaluation.

Core Properties and Data

This compound, also known as o-phenoxybenzoic acid, is a white to yellow crystalline solid. Its core structure consists of a benzoic acid moiety substituted with a phenoxy group at the ortho position. This arrangement provides a flexible scaffold that has been explored for the development of various bioactive molecules.

Physicochemical and Identification Data

The essential identification and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 2243-42-7[1]
Molecular Weight 214.22 g/mol [1]
Molecular Formula C₁₃H₁₀O₃[1]
Melting Point 110-112 °C[2]
Boiling Point 355 °C[2]
pKa (at 25°C) 3.53[2]
Appearance White to pale purple solid/powder
Solubility Sparingly soluble in water; slightly soluble in chloroform (B151607) and methanol.[2]
Synonyms o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether, Benzoic acid, 2-phenoxy-[1]

Synthesis of this compound

Experimental Protocol: Ullmann Condensation for this compound Synthesis

This protocol is a representative methodology based on similar Ullmann-type reactions. Optimization of reaction time, temperature, and catalyst loading may be necessary.

Materials:

  • 2-Chlorobenzoic acid

  • Phenol (B47542)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Copper(I) iodide (CuI) or other copper catalyst

  • High-boiling polar aprotic solvent (e.g., Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))

  • Hydrochloric acid (HCl), for acidification

  • Ethyl acetate, for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), for drying

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10-20 mol%).

  • Solvent Addition: Add a suitable volume of a high-boiling polar aprotic solvent, such as DMF, to the flask.

  • Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove inorganic salts.

    • Acidify the filtrate with aqueous HCl to a pH of approximately 2-3 to precipitate the product.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Applications and Biological Relevance

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications. Its derivatives have been investigated for their anti-inflammatory, analgesic, and anticonvulsant properties.[3]

Role as a Precursor for Bioactive Molecules

Research has demonstrated that hydrazide derivatives of this compound exhibit significant analgesic and anti-inflammatory activities, in some cases more potent than established drugs like mefenamic acid and diclofenac (B195802) sodium in preclinical models. The anti-inflammatory effects of such non-steroidal anti-inflammatory drug (NSAID) analogs are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.

While the direct action of this compound on specific signaling pathways is not extensively detailed, its role as a scaffold for COX inhibitors suggests a logical workflow for drug discovery and development. This involves the synthesis of derivatives and their subsequent evaluation in biological assays.

Logical Workflow for Synthesis and Evaluation of this compound Derivatives

The following diagram illustrates a typical workflow from the synthesis of this compound to the biological evaluation of its derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2-Chlorobenzoic Acid + Phenol ullmann Ullmann Condensation (Cu Catalyst, Base) start->ullmann pba This compound ullmann->pba derivatization Chemical Derivatization (e.g., Hydrazide formation) pba->derivatization derivatives Library of Derivatives derivatization->derivatives invitro In Vitro Assays (e.g., COX Inhibition Assay) derivatives->invitro invivo In Vivo Models (e.g., Carrageenan-induced paw edema) invitro->invivo sar Structure-Activity Relationship (SAR) Studies invivo->sar lead Lead Compound Identification sar->lead

A logical workflow for the synthesis and biological evaluation of this compound derivatives.
Experimental Protocol: In Vitro COX Inhibition Assay

This is a general protocol to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (derivatives of this compound)

  • A suitable buffer system

  • A method for detecting prostaglandin (B15479496) production (e.g., ELISA kit for PGE₂)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the appropriate buffer.

  • Incubation: In a multi-well plate, incubate the enzyme with various concentrations of the test compound or a vehicle control for a defined period at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a set incubation time, stop the reaction (e.g., by adding a strong acid).

  • Quantification: Measure the amount of prostaglandin (e.g., PGE₂) produced in each well using a suitable detection method like ELISA.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its established role as a versatile synthetic intermediate, particularly for compounds with anti-inflammatory and analgesic potential, underscores its importance. This guide provides the core technical data and representative experimental frameworks to aid researchers in their work with this valuable molecule. Further investigation into the specific biological mechanisms of this compound and its derivatives will continue to be a promising area of research.

References

Spectroscopic Profile of 2-Phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Phenoxybenzoic acid (CAS No. 2243-42-7), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound is a white crystalline solid with the chemical formula C₁₃H₁₀O₃ and a molecular weight of 214.22 g/mol .[2] It is characterized by a phenoxy group positioned ortho to the carboxylic acid function on a benzoic acid scaffold.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid Proton~11.0Singlet1H
Aromatic Protons8.13Multiplet1H
Aromatic Protons7.47Multiplet2H
Aromatic Protons7.38Multiplet2H
Aromatic Protons7.19Multiplet2H
Aromatic Protons7.06Multiplet1H
Aromatic Protons6.89Multiplet1H

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Assignment Chemical Shift (ppm)
Carbonyl Carbon160-170
Aromatic Carbons115-160

Table 2: ¹³C NMR Spectroscopic Data for this compound. (Note: Specific peak assignments require further detailed analysis and comparison with predicted spectra).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound was obtained using a KBr wafer.

Wavenumber (cm⁻¹) Assignment Intensity
3300-2500O-H stretch (Carboxylic Acid)Broad
3100-3000C-H stretch (Aromatic)Medium
1700-1680C=O stretch (Carboxylic Acid)Strong
1600-1450C=C stretch (Aromatic)Medium-Strong
1320-1210C-O stretch (Carboxylic Acid & Ether)Strong
960-900O-H bend (Carboxylic Acid)Medium

Table 3: IR Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented was obtained via electron ionization (EI).

m/z Relative Intensity (%) Assignment
21448.6[M]⁺ (Molecular Ion)
1975.7[M - OH]⁺
121100.0[C₇H₅O₂]⁺
936.7[C₆H₅O]⁺
776.1[C₆H₅]⁺

Table 4: Mass Spectrometry Data for this compound.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of finely ground this compound (1-2 mg) was intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of a blank KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was acquired over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Introduction: A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if derivatized.

Instrumentation: An electron ionization (EI) mass spectrometer was used.

Data Acquisition: The sample was ionized using a standard electron energy of 70 eV. The resulting ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer and detected. The mass spectrum was recorded over a suitable m/z range.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy (FTIR) Sample->IR Prepare KBr Pellet MS Mass Spectrometry (EI-MS) Sample->MS Direct Inlet/GC NMR_Data Acquire FID Process Data (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process Data (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum Identify Molecular Ion & Fragments MS->MS_Data Structure Propose Chemical Structure NMR_Data->Structure Chemical Shifts, Coupling Constants IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight, Fragmentation Pattern Confirmation Confirm Structure with Combined Data Structure->Confirmation

Workflow of Spectroscopic Analysis

References

2-Phenoxybenzoic Acid: A Technical Guide on its Biological Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Phenoxybenzoic acid is a versatile aromatic carboxylic acid that serves as a crucial scaffold in medicinal chemistry. While extensively utilized as a precursor for the synthesis of a variety of bioactive molecules, including anti-inflammatory and anticonvulsant agents, its intrinsic biological mechanism of action is not extensively documented in publicly available literature. This guide consolidates the current understanding, drawing from studies on its derivatives and structurally related compounds, to propose and explore its most probable biological targets and signaling pathways. The primary hypothesized mechanisms of action for this compound and its derivatives are the inhibition of cyclooxygenase (COX) enzymes and the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive overview of these potential mechanisms, supported by available data, detailed experimental protocols for further investigation, and visual representations of the relevant biological pathways.

Introduction to this compound

This compound (2-PBA) is an organic compound with the chemical formula C₁₃H₁₀O₃. Structurally, it consists of a benzoic acid molecule substituted with a phenoxy group at the ortho (2-position) of the carboxyl group. This arrangement provides a flexible ether linkage, which is a key feature in its chemical reactivity and its utility as a building block in drug design.[1]

Beyond its role as a synthetic intermediate, 2-PBA is also recognized for its application as an internal standard in analytical methods, particularly for the quantification of pyrethroid insecticide metabolites in biological and environmental samples.[2][3]

Hypothesized Mechanisms of Action in Biological Systems

Direct experimental evidence detailing the specific molecular targets and signaling pathways of this compound is limited. However, based on the pharmacological activities of its derivatives and structurally analogous compounds, two primary mechanisms of action can be postulated: inhibition of cyclooxygenase (COX) enzymes and agonism of the peroxisome proliferator-activated receptor-gamma (PPARγ).

Cyclooxygenase (COX) Inhibition

The structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acids, suggests its potential to inhibit cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[4][5]

Derivatives of this compound, such as its hydrazides, have demonstrated significant analgesic and anti-inflammatory activities in preclinical models.[1][6][7] These effects are characteristic of compounds that interfere with the prostaglandin (B15479496) synthesis pathway. Furthermore, a structurally related derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been shown to reduce the concentration of prostaglandin E2 (PGE2) and the expression of COX-2 in a lipopolysaccharide (LPS)-induced mouse model of inflammation. This provides strong indirect evidence that the this compound scaffold may possess COX-inhibitory properties.

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation 2_PBA This compound (Hypothesized) 2_PBA->COX1 Inhibition 2_PBA->COX2 Inhibition

Hypothesized COX Inhibition Pathway for this compound.
Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in the regulation of adipogenesis, glucose metabolism, and inflammation.[8] Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes.

Structurally similar compounds to this compound, specifically 2-alkoxydihydrocinnamates which also feature a phenoxy group, have been identified as potent and selective PPARγ agonists.[9] These compounds have shown efficacy in normalizing glucose and reducing plasma triglycerides in animal models of type 2 diabetes. This suggests that the phenoxybenzoic acid moiety could potentially serve as a pharmacophore for PPARγ activation. Activation of PPARγ can lead to anti-inflammatory effects through the transrepression of pro-inflammatory genes.

Signaling Pathway: PPARγ Agonism

PPARg_Agonism 2_PBA This compound (Hypothesized Agonist) PPARg PPARγ 2_PBA->PPARg Binds to Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Dimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Metabolic_Regulation Adipogenesis, Glucose Homeostasis Target_Genes->Metabolic_Regulation Anti_Inflammatory Anti-inflammatory Effects Target_Genes->Anti_Inflammatory

Hypothesized PPARγ Agonism Pathway for this compound.
Benzodiazepine (B76468) Receptor Modulation

Derivatives of this compound have been synthesized and investigated for their anticonvulsant properties, with some compounds demonstrating activity as benzodiazepine receptor agonists.[1] The benzodiazepine receptor is a site on the GABA-A receptor complex, which is the primary inhibitory neurotransmitter system in the central nervous system. Agonism at this site enhances the effect of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. While this activity has been observed in derivatives, it is plausible that the this compound scaffold contributes to the binding at this receptor.

Quantitative Data for this compound Derivatives

Direct quantitative data for the biological activity of this compound is scarce. The following table summarizes available data for some of its derivatives.

Compound ClassSpecific DerivativeAssayTargetActivity (IC₅₀/EC₅₀)Reference
Hydrazide DerivativesVarious synthesized hydrazidesAcetic acid-induced writhing (in vivo)Analgesia (Peripheral)More potent than mefenamic acid and diclofenac (B195802) sodium[1]
Salicylic Acid Derivative2-((3-(chloromethyl)benzoyl)oxy)benzoic acidLPS-induced PGE2 production (in vivo)COX-2 (indirect)Significant reduction in PGE2This study provides qualitative rather than quantitative IC50 data.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the biological activities of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the IC₅₀ values of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the diluted this compound or control inhibitor to the respective wells. Include wells with solvent only as a negative control (100% activity).

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add the colorimetric or fluorometric probe.

  • Measure the absorbance or fluorescence at the appropriate wavelength over a set period. The rate of change is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PPARγ Ligand Binding Assay (Fluorescence Polarization)

This protocol is based on a homogeneous fluorescence polarization assay.[10]

Objective: To determine the binding affinity (Ki) of this compound for the PPARγ ligand-binding domain (LBD).

Materials:

  • Purified human PPARγ-LBD

  • Fluorescently labeled PPARγ ligand (tracer)

  • Assay buffer

  • Test compound (this compound) dissolved in DMSO

  • Known PPARγ agonist (e.g., Rosiglitazone) as a positive control

  • Black, low-binding 384-well microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In the microplate, add the assay buffer, the fluorescent tracer at a fixed concentration, and the PPARγ-LBD.

  • Add the diluted this compound or control agonist to the respective wells.

  • Include control wells for minimum polarization (tracer only) and maximum polarization (tracer + PPARγ-LBD).

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Measure the fluorescence polarization of each well using the plate reader.

  • The data (in millipolarization units, mP) is plotted against the logarithm of the this compound concentration.

  • Fit the data to a competitive binding curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the tracer and Kd is its dissociation constant.

Benzodiazepine Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using a radiolabeled ligand.[3][8]

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine receptor.

Materials:

  • Rat brain membranes (source of GABA-A receptors)

  • Radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent

  • Unlabeled benzodiazepine (e.g., Diazepam) for determining non-specific binding

  • Glass fiber filters

  • Cell harvester

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Prepare a serial dilution of this compound.

  • In reaction tubes, add the assay buffer, rat brain membranes, and the radiolabeled ligand at a concentration near its Kd.

  • Add the diluted this compound to the test tubes.

  • For total binding, add only the buffer, membranes, and radioligand.

  • For non-specific binding, add a high concentration of the unlabeled benzodiazepine in addition to the buffer, membranes, and radioligand.

  • Incubate the tubes at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound: Specific Binding = Total Binding - Non-specific Binding.

  • Determine the IC₅₀ value by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental and logical Workflows

The following diagram illustrates a general workflow for the initial assessment of the biological activity of a compound like this compound.

Experimental_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis cluster_3 In Vivo Validation Structure_Analysis Structural Similarity Analysis (e.g., to NSAIDs) Synthesis Synthesis & Purification of 2-PBA Structure_Analysis->Synthesis COX_Assay COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay PPARg_Assay PPARγ Binding/ Activation Assay Synthesis->PPARg_Assay BZD_Assay Benzodiazepine Receptor Binding Assay Synthesis->BZD_Assay IC50_Ki_Calc IC₅₀ / Ki Determination COX_Assay->IC50_Ki_Calc PPARg_Assay->IC50_Ki_Calc BZD_Assay->IC50_Ki_Calc Analgesia_Model Analgesia Model (e.g., Writhing Test) IC50_Ki_Calc->Analgesia_Model Inflammation_Model Inflammation Model (e.g., LPS Challenge) IC50_Ki_Calc->Inflammation_Model

General Experimental Workflow for Bioactivity Assessment.

Conclusion and Future Directions

This compound is a compound of significant interest in medicinal chemistry, primarily as a scaffold for the development of new therapeutic agents. While direct evidence for its own biological mechanism of action is limited, a strong case can be made for its potential to act as a COX inhibitor and a PPARγ agonist, based on the activities of its derivatives and structurally related molecules.

Future research should focus on directly evaluating the activity of this compound in a panel of in vitro assays, including those for COX-1/COX-2 inhibition and PPARγ binding and activation, to definitively elucidate its primary biological targets. Such studies would provide valuable insights into the intrinsic pharmacology of this important chemical entity and could guide the rational design of novel drugs with improved efficacy and safety profiles.

References

The Diverse Biological Activities of 2-Phenoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-phenoxybenzoic acid represent a versatile class of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential as therapeutic agents. Key activities, including anticancer, anti-inflammatory, and antimicrobial effects, are discussed in detail. This document summarizes quantitative data from various studies, outlines detailed experimental protocols for key assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a variety of biologically active molecules. Its unique conformational flexibility, imparted by the ether linkage, allows for diverse interactions with biological targets.[1] This has led to the exploration of its derivatives for a range of therapeutic applications, including as anti-inflammatory agents, anticonvulsants, and anticancer therapeutics.[1] This guide will delve into the significant biological activities reported for this class of compounds, presenting key data and methodologies to support ongoing research efforts.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its derivatives is the Ullmann condensation. This reaction typically involves the coupling of a substituted 2-chlorobenzoic acid with a phenol (B47542) derivative in the presence of a copper catalyst and a base.[1] Microwave-assisted synthesis has been shown to improve reaction times and yields.[1] Further modifications of the carboxylic acid group can lead to the formation of esters, amides, hydrazides, and other derivatives with diverse biological properties.

Biological Activities

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1] Studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines.

One study reported that N-phenylbenzamide derivatives containing an imidazole (B134444) moiety displayed cytotoxic activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the low micromolar range.[2] Another study on hydrazide-hydrazones of 2,4-dihydroxybenzoic acid also reported potent inhibition of cancer cell proliferation, with one derivative exhibiting an IC50 value of 0.77 µM against the LN-229 glioblastoma cell line.[3]

While not exclusively this compound derivatives, these examples highlight the potential of the broader benzamide (B126) and benzoic acid hydrazide classes of compounds in cancer therapy.

Table 1: Anticancer Activity of Selected Benzoic Acid Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazole-based N-phenylbenzamides4f (with fluorine substitution)A549 (Lung)7.5[2]
HeLa (Cervical)9.3[2]
MCF-7 (Breast)8.9[2]
Hydrazide-hydrazones of 2,4-dihydroxybenzoic acid21 (N'-[(4-nitrophenyl)methylidene])LN-229 (Glioblastoma)0.77[3]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are a significant area of investigation. A key mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[4][5]

A study on a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which share some structural similarities with this compound derivatives, demonstrated potent COX-2 inhibition with IC50 values in the sub-micromolar range.[5]

Table 2: Anti-inflammatory Activity of Selected Carboxylic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
FM41.890.742.55[5]
FM101.760.692.55[5]
FM120.430.182.39[5]
Antimicrobial Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Thioureides of 2-(4-methylphenoxymethyl)benzoic acid, a closely related scaffold, have shown promising activity against a range of bacterial and fungal pathogens.[6]

Table 3: Antimicrobial Activity of 2-(4-methylphenoxymethyl)benzoic Acid Thioureides

CompoundP. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Derivative 125062.531.25
Derivative 212531.2515.6
Derivative 362.515.615.6
Derivative 431.2515.615.6

Note: Data extracted from a study on 2-(4-methylphenoxymethyl)benzoic acid derivatives, which are structurally similar to this compound derivatives.[6]

Antiplasmodial Activity

A series of 2-phenoxybenzamides have been investigated for their activity against the malaria parasite, Plasmodium falciparum. Several derivatives showed potent antiplasmodial activity with sub-micromolar IC50 values.[7]

Table 4: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

CompoundP. falciparum NF54 IC50 (µM)L-6 Cells (Cytotoxicity) IC50 (µM)Selectivity IndexReference
37 0.2690124.0461.0[7]
39 0.579599.62171.8[7]
19 0.6172190.3308.3[7]
56 0.6593185.0280.6[7]

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are mediated through various cellular signaling pathways. In cancer, these compounds have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[1]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Some this compound derivatives have been found to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1]

Apoptosis_Pathway ext_stim Extrinsic Stimuli (e.g., FasL, TNF-α) death_rec Death Receptors (e.g., Fas, TNFR) ext_stim->death_rec cas8 Caspase-8 (Initiator) death_rec->cas8 cas3 Caspase-3 (Executioner) cas8->cas3 apoptosis Apoptosis cas3->apoptosis int_stim Intrinsic Stimuli (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bcl-2) int_stim->bcl2 mito Mitochondria cyt_c Cytochrome c mito->cyt_c apaf1 Apaf-1 cyt_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas9->cas3 bcl2->mito

Caption: Simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Cell Cycle Arrest

By interfering with the cell cycle, this compound derivatives can halt the proliferation of cancer cells. Arrest at the G2/M checkpoint is a common mechanism, preventing cells from entering mitosis.[1]

G2_M_Checkpoint dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 cdc25 Cdc25 Phosphatase chk1_chk2->cdc25 g2_arrest G2 Arrest chk1_chk2->g2_arrest Inhibition of Cdc25 leads to inactive CDK1/Cyclin B cdk1_cyclinB CDK1/Cyclin B (MPF) cdc25->cdk1_cyclinB mitosis Mitosis cdk1_cyclinB->mitosis

Caption: The G2/M DNA damage checkpoint signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate1 Incubate (24-72h) add_compound->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

    • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

    • Inoculation: Add the inoculum to each well of the microtiter plate.

    • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan induces a local, acute, and reproducible inflammatory response characterized by edema.

  • Procedure:

    • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

    • Compound Administration: Administer the test compound orally or intraperitoneally.

    • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

Derivatives of this compound have consistently demonstrated a remarkable range of biological activities, positioning them as a highly promising scaffold for the development of new therapeutic agents. The data presented in this guide highlight their potential in oncology, inflammation, and infectious diseases. The provided experimental protocols offer a foundation for the standardized evaluation of new derivatives, while the visualized signaling pathways provide insights into their mechanisms of action.

Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, guided by structure-activity relationship studies. Further elucidation of their molecular targets and signaling pathways will be crucial for their clinical translation. The continued exploration of this versatile chemical scaffold holds significant promise for addressing unmet medical needs.

References

Environmental Fate and Degradation of 2-Phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxybenzoic acid (2-PBA) is a chemical intermediate used in the synthesis of various compounds. As with many industrial chemicals, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental persistence, transformation, and ultimate fate of this compound. The document covers its physical and chemical properties, biotic and abiotic degradation pathways, and soil sorption characteristics. Detailed experimental methodologies and quantitative data are presented to support further research and risk assessment. Due to the limited availability of data specifically for this compound, information from closely related compounds, particularly its isomer 3-phenoxybenzoic acid, is included for comparative purposes where relevant and is explicitly noted.

Substance Identification and Physical-Chemical Properties

This compound, also known as o-phenoxybenzoic acid, is an aromatic carboxylic acid. Its chemical structure consists of a benzoic acid molecule with a phenoxy group substituted at the ortho (2-) position.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Name This compound
Synonyms o-Phenoxybenzoic acid, 2-Carboxydiphenyl ether
CAS Number 2243-42-7[1]
Molecular Formula C₁₃H₁₀O₃[1]
Molecular Weight 214.22 g/mol [1]
Appearance White to pale cream crystalline powder[2]
Melting Point 109.0 - 115.0 °C[2]
Water Solubility Sparingly soluble[3]
pKa 3.53 (at 25°C)[3]

Environmental Fate and Degradation

The environmental fate of a chemical is governed by a combination of transport and transformation processes. For this compound, these include biodegradation, abiotic degradation (hydrolysis and photolysis), and sorption to soil and sediment.

Biotic Degradation

The primary mechanism for the environmental degradation of this compound appears to be microbial metabolism.

A key microorganism identified as capable of degrading 2-PBA is the bacterium Sphingobium phenoxybenzoativorans strain SC_3, which was isolated from pesticide-contaminated soil.[4] This strain has been shown to be capable of mineralizing this compound.[4] One source indicates that Sphingobium phenoxybenzoativorans can completely mineralize 2-PBA within five days of incubation, highlighting its potential for bioremediation of environments contaminated with phenoxy compounds.[2]

While specific kinetic data for the degradation of 2-PBA by this strain is limited, studies on the degradation of a structurally similar compound, diphenyl ether, by the same bacterium provide insights into the potential enzymatic pathways. The degradation of diphenyl ether is initiated by a novel ring-cleavage angular dioxygenase.[5]

It is important to note that much of the available literature on the biodegradation of phenoxybenzoic acids focuses on the 3-isomer (3-PBA), a common metabolite of pyrethroid insecticides. Numerous bacterial strains have been identified that can degrade 3-PBA, often with determined degradation rates and half-lives. For example, a Sphingomonas sp. strain SC-1 was found to degrade 300 mg/L of 3-PBA completely within 24 hours, with a half-life of 5.889 hours under optimal conditions.[6] While these findings are not directly applicable to 2-PBA, they suggest that the phenoxybenzoic acid structure is susceptible to microbial attack.

Experimental Protocol: Biodegradation of this compound by Sphingobium phenoxybenzoativorans

The following is a generalized experimental protocol for assessing the biodegradation of this compound, based on methodologies used for studying the degradation of diphenyl ether by S. phenoxybenzoativorans SC_3.[5]

1. Bacterial Strain and Culture Conditions:

  • Strain: Sphingobium phenoxybenzoativorans SC_3.

  • Growth Medium: Luria-Bertani (LB) medium or a mineral salts medium (MSM) with this compound as the sole carbon source.

  • Temperature: 30°C.

  • Agitation: 180 rpm.

2. Biodegradation Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Inoculate MSM containing a defined concentration of this compound (e.g., 50-100 mg/L) with a pre-cultured suspension of S. phenoxybenzoativorans SC_3.

  • Incubate the cultures under the conditions specified above.

  • At regular time intervals, withdraw aliquots of the culture.

  • Separate the bacterial cells from the supernatant by centrifugation.

3. Analytical Method:

  • Analyze the concentration of this compound in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water.

  • Column: C18 reverse-phase column.

  • Identify and quantify degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Data Analysis:

  • Calculate the degradation rate and half-life of this compound using first-order kinetics.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results strain Sphingobium phenoxybenzoativorans SC_3 culture Incubate at 30°C with shaking strain->culture medium Mineral Salts Medium + 2-PBA medium->culture sampling Collect Samples Over Time culture->sampling centrifugation Centrifuge to Separate Cells sampling->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc lcms LC-MS/GC-MS for Metabolite ID centrifugation->lcms data Calculate Degradation Rate and Half-life hplc->data

Biodegradation Experimental Workflow.
Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of organic compounds in the environment.

Hydrolysis: There is a significant lack of experimental data on the hydrolysis of this compound. However, for the general class of phenoxy acids, the acid forms are considered to be relatively stable to hydrolysis. For instance, the hydrolysis half-life of 2,4-dichlorophenoxyacetic acid (2,4-D) in sterile, buffered aqueous solutions is estimated to be around 2 years.[7] This suggests that hydrolysis is likely a very slow degradation pathway for this compound under typical environmental pH conditions.

Photolysis: No specific studies on the photolysis of this compound were found. The photochemical behavior of its isomer, 3-phenoxybenzoic acid, has been investigated, and it was found to undergo photodegradation in aqueous solutions.[8] The applicability of these findings to this compound is uncertain and requires experimental verification.

Soil Sorption

The mobility of this compound in the terrestrial environment is influenced by its sorption to soil particles. The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are key parameters used to predict this behavior.

No experimentally determined Kd or Koc values for this compound were found in the reviewed literature. For the broader class of phenoxy herbicides, soil organic matter and iron oxides have been identified as the most relevant sorbents.[9] Given its carboxylic acid functional group and a pKa of 3.53, the sorption of this compound is expected to be pH-dependent, with greater sorption anticipated in acidic soils where the neutral form of the molecule predominates.

Experimental Protocol: Determination of Soil Sorption Coefficient (OECD Guideline 106)

The batch equilibrium method is a standard procedure for determining the soil sorption coefficient.

1. Materials:

  • Test substance: this compound.

  • Soils: A minimum of five different soil types with varying organic carbon content, pH, and texture.

  • Solution: 0.01 M CaCl₂ solution.

2. Procedure:

  • Prepare a stock solution of this compound in the 0.01 M CaCl₂ solution.

  • Add known volumes of the stock solution to soil samples in centrifuge tubes to achieve a range of concentrations.

  • Equilibrate the soil-solution slurries by shaking for a defined period (e.g., 24 hours) at a constant temperature.

  • Separate the solid and liquid phases by centrifugation.

  • Analyze the concentration of this compound in the aqueous phase by HPLC.

3. Data Analysis:

  • Calculate the amount of this compound sorbed to the soil by difference.

  • Determine the soil-water distribution coefficient (Kd) from the slope of the linear sorption isotherm.

  • Calculate the organic carbon-normalized sorption coefficient (Koc) using the following equation: Koc = (Kd / % organic carbon) * 100

soil_sorption_workflow cluster_setup Experimental Setup cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis soil Soil Samples mixing Mix Soil and Solution soil->mixing solution 2-PBA in 0.01M CaCl2 solution->mixing shaking Shake for 24h mixing->shaking centrifuge Centrifugation shaking->centrifuge hplc HPLC Analysis of Supernatant centrifuge->hplc calculation Calculate Kd and Koc hplc->calculation

Soil Sorption Experimental Workflow.

Ecotoxicological Profile

For its isomer, 3-phenoxybenzoic acid, ecotoxicological studies have been conducted due to its association with pyrethroid insecticide exposure. These studies have investigated its effects on various organisms, including aquatic invertebrates and fish. However, these data cannot be directly extrapolated to this compound due to potential differences in biological activity arising from the different substitution patterns.

Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict the potential ecotoxicity of this compound in the absence of experimental data. Such models use the chemical structure to estimate toxicological endpoints.

Conclusion and Data Gaps

The environmental fate and degradation of this compound are not well-documented in publicly available literature. The primary identified degradation pathway is biodegradation by microorganisms such as Sphingobium phenoxybenzoativorans. Abiotic degradation via hydrolysis is likely to be a slow process, while its susceptibility to photolysis remains uninvestigated. Similarly, its mobility in soil, governed by sorption, has not been experimentally determined.

This technical guide highlights several critical data gaps that need to be addressed to perform a comprehensive environmental risk assessment for this compound:

  • Quantitative Biodegradation Data: Determination of degradation rates and half-lives of 2-PBA in soil and water under various environmentally relevant conditions.

  • Abiotic Degradation Studies: Experimental data on the rates of hydrolysis and photolysis.

  • Soil Sorption Coefficients: Measurement of Kd and Koc values in a range of soil types.

  • Ecotoxicological Data: Acute and chronic toxicity data for representative aquatic and terrestrial organisms.

Addressing these data gaps through further research is essential for a thorough understanding of the environmental behavior and potential risks associated with this compound.

degradation_pathway cluster_biotic Biotic Degradation cluster_abiotic Abiotic Degradation This compound This compound Sphingobium phenoxybenzoativorans Sphingobium phenoxybenzoativorans This compound->Sphingobium phenoxybenzoativorans Hydrolysis (very slow) Hydrolysis (very slow) This compound->Hydrolysis (very slow) Photolysis (unknown) Photolysis (unknown) This compound->Photolysis (unknown) Mineralization (CO2 + H2O) Mineralization (CO2 + H2O) Sphingobium phenoxybenzoativorans->Mineralization (CO2 + H2O)

Potential Degradation Pathways of 2-PBA.

References

An In-depth Technical Guide on the Potential Therapeutic Applications of 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Phenoxybenzoic acid (2-PBA) is an aromatic carboxylic acid that serves as a versatile scaffold in medicinal chemistry.[1] While the parent compound has limited direct therapeutic use, its structural framework has been extensively utilized to develop a range of derivatives with significant pharmacological activities. This technical guide provides a detailed overview of the synthesis, mechanisms of action, and therapeutic potential of 2-PBA derivatives, with a focus on their applications as anti-inflammatory, analgesic, anticonvulsant, and anticancer agents. The document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to support further research and development in this area.

Synthesis of this compound and Its Derivatives

The primary method for synthesizing the this compound core structure is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide (typically 2-chlorobenzoic acid) with a phenol (B47542).[1] Modern protocols often employ microwave irradiation to enhance reaction rates and improve yields.[1]

Experimental Protocol: Microwave-Assisted Ullmann Condensation

This protocol describes a general method for the synthesis of substituted this compound derivatives.

  • Reagent Preparation: In a microwave-transparent vessel, combine the substituted 2-chlorobenzoic acid (1 mmol), the corresponding phenol derivative (1.2 mmol), copper catalyst (e.g., copper(I) iodide, 10 mol%), and a base (e.g., potassium carbonate, 2 mmol).

  • Solvent: The reaction can be performed in a high-boiling polar solvent like dimethylformamide (DMF) or, for improved efficiency, under dry media conditions.[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150-200°C) for a short duration (e.g., 10-30 minutes).[1] Power and time should be optimized for specific substrates.

  • Work-up: After cooling, acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound derivative.[1]

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

G cluster_start Starting Materials cluster_reaction Reaction Conditions A 2-Chlorobenzoic Acid (or derivative) E Ullmann Condensation A->E B Phenol (or derivative) B->E C Copper Catalyst (CuI) + Base (K2CO3) C->E D Microwave Irradiation (High Temperature) D->E F This compound Derivative E->F

Caption: Workflow for the microwave-assisted Ullmann condensation synthesis.

Therapeutic Applications

Derivatives of this compound have been investigated for several therapeutic applications, leveraging the core structure as a pharmacophore to interact with various biological targets.

Anti-inflammatory and Analgesic Activity

A significant area of investigation has been the development of 2-PBA derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[2][3] 2-PBA derivatives can inhibit COX-2, thereby blocking the production of these pro-inflammatory prostaglandins.

G stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 pge2 Prostaglandins (PGE2) cox2->pge2 catalyzes inflammation Inflammation, Pain, Fever pge2->inflammation mediates pba This compound Derivatives pba->cox2 inhibits

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Studies on a series of this compound hydrazides have demonstrated significant analgesic effects. While specific ED50 or IC50 values were not provided in the referenced literature, the qualitative potency was established in preclinical models.[4]

Compound Class Assay Observed Potency Reference Compound(s) Citation(s)
This compound hydrazidesAcetic Acid-Induced WrithingSignificantly more potentMefenamic Acid, Diclofenac[4]
This compound hydrazidesFormalin TestSignificantly more potentMefenamic Acid, Diclofenac[4]
  • Acetic Acid-Induced Writhing Test: This model assesses peripheral analgesic activity by measuring a chemically induced visceral pain response.[5]

    • Animal Model: Male Swiss mice (20-25 g).

    • Test Substance Administration: Administer the test compound (e.g., 2-PBA derivative) or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30 minutes prior to the noxious stimulus.

    • Induction of Writhing: Inject a 0.6% solution of acetic acid (10 mL/kg) i.p. to induce a characteristic writhing response (abdominal constriction and stretching of hind limbs).[5]

    • Observation: Immediately after acetic acid injection, place the mouse in an observation chamber and count the number of writhes over a 20-minute period.

    • Analysis: Analgesic activity is quantified as the percentage reduction in the number of writhes compared to the vehicle-treated control group.

  • Formalin Test: This model evaluates responses to both acute (neurogenic) and tonic (inflammatory) pain.[6]

    • Animal Model: Male Swiss mice (20-25 g).

    • Test Substance Administration: Administer the test compound or vehicle control 30-60 minutes prior to formalin injection.

    • Induction of Pain: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the mouse's hind paw.[6]

    • Observation: Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection, neurogenic pain) and the late phase (15-30 minutes post-injection, inflammatory pain).[6]

    • Analysis: A reduction in licking/biting time in either phase indicates analgesic activity. Centrally acting analgesics typically inhibit both phases, while peripherally acting agents primarily inhibit the late phase.

Anticonvulsant Activity

Derivatives of 2-PBA, particularly those incorporating a 1,3,4-oxadiazole (B1194373) ring, have been synthesized and evaluated as anticonvulsant agents.[7] These compounds are designed to act as agonists at the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor.

The GABA-A receptor is a ligand-gated chloride ion channel. Binding of the inhibitory neurotransmitter GABA opens the channel, leading to chloride influx and hyperpolarization of the neuron, making it less likely to fire an action potential. Benzodiazepines and their agonists bind to an allosteric site on the receptor, enhancing the effect of GABA.[8] This increases the frequency of channel opening, potentiates the inhibitory signal, and produces anticonvulsant, anxiolytic, and sedative effects.[9][10]

G cluster_receptor GABA-A Receptor Complex gaba_site GABA Binding Site cl_channel Chloride (Cl-) Channel (Closed) gaba_site->cl_channel opens channel bzd_site Benzodiazepine (BZD) Binding Site bzd_site->gaba_site positively modulates bzd_site->cl_channel opens channel hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_channel->hyperpolarization Cl- Influx gaba GABA gaba->gaba_site binds pba_deriv 2-PBA Oxadiazole Derivative (Agonist) pba_deriv->bzd_site binds seizure Reduced Neuronal Excitability (Anticonvulsant Effect) hyperpolarization->seizure

Caption: Mechanism of 2-PBA derivatives as benzodiazepine receptor agonists.

Anticonvulsant activity is often determined by the ability of a compound to protect against chemically or electrically induced seizures. The median effective dose (ED50) is a common metric.

Compound Class Derivative Assay ED50 (mg/kg) Reference (ED50 mg/kg) Citation(s)
2-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazoles2-Amino derivative (7a)PTZ-induced seizure39.21Diazepam (1.87)[11]

This model is used to identify compounds effective against absence seizures.

  • Animal Model: Male NMRI mice (20-25 g).[7]

  • Test Substance Administration: Administer the test compound, vehicle, or a positive control (e.g., Diazepam) i.p. at various doses 30-60 minutes before PTZ injection.

  • Induction of Seizures: Inject a convulsant dose of Pentylenetetrazole (PTZ) (e.g., 85-100 mg/kg, i.p.).[7]

  • Observation: Observe the animals for 30 minutes for the onset of clonic and tonic-clonic seizures and mortality.

  • Analysis: The dose of the test compound that protects 50% of the animals from PTZ-induced seizures or death is calculated as the ED50 value using probit analysis.[7]

Anticancer Activity

Recent studies have explored the potential of 2-PBA derivatives as anticancer agents. Certain derivatives have shown the ability to inhibit the proliferation of cancer cells and induce programmed cell death (apoptosis).

Apoptosis is a crucial process for eliminating damaged or cancerous cells. It can be initiated via two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway.[12] Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which orchestrate the dismantling of the cell.[13] Some phenoxy-containing compounds have been shown to induce apoptosis in cancer cell lines like HepG2 (hepatocellular carcinoma).

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor binds caspase8 Caspase-8 (Initiator) death_receptor->caspase8 activates caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates stress Intracellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 activates mito Mitochondrion bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase9->caspase3 activates pba_cancer Phenoxy Derivatives pba_cancer->stress apoptosis Apoptosis caspase3->apoptosis executes

Caption: Intrinsic and extrinsic apoptosis pathways targeted by anticancer agents.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Compound Class Cell Line Assay IC50 (µM) Reference (IC50 µM) Citation(s)
Phenoxyacetamide DerivativeHepG2 (Liver Cancer)MTT Assay1.435-Fluorouracil (5.32)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12]

  • Cell Culture: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-PBA derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[12]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated promising anti-inflammatory, analgesic, anticonvulsant, and anticancer activities in preclinical models. The flexibility of the ether linkage and the potential for substitution on both phenyl rings allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies to refine the design of derivatives with enhanced target specificity and reduced off-target effects.

  • In vivo efficacy and toxicology studies for the most potent lead compounds identified in vitro.

  • Exploration of novel therapeutic targets by expanding the diversity of chemical libraries based on the 2-PBA core.

This guide summarizes the current state of research and provides the foundational protocols and mechanistic understanding necessary to advance the development of this compound derivatives into clinically viable therapeutics.

References

An In-depth Technical Guide to the Solubility of 2-Phenoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-phenoxybenzoic acid in various organic solvents. Despite a comprehensive search of scientific literature and chemical databases, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unreported in publicly accessible domains. This document, therefore, focuses on providing a detailed framework for the experimental determination of such solubility data. It includes a comprehensive, generalized protocol for solubility measurement, which can be adapted for specific laboratory settings. Furthermore, this guide presents a visual representation of the experimental workflow to aid in the design and execution of these crucial physical chemistry measurements.

Introduction

This compound (CAS No. 2243-42-7) is a chemical compound with a molecular formula of C13H10O3. It is characterized by a phenoxy group attached to a benzoic acid moiety at the ortho position. This compound and its isomers are of interest in various fields, including pharmaceuticals and agrochemicals. Understanding the solubility of this compound in different organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical method development. Solubility data is critical for processes such as crystallization, designing drug delivery systems, and predicting bioavailability.

While general statements about its solubility, such as being sparingly soluble in water, are available, precise quantitative measurements across a spectrum of organic solvents are not readily found in the literature. This guide provides a robust experimental protocol to enable researchers to determine this data accurately.

Quantitative Solubility Data

As of the date of this publication, a thorough review of scientific databases and literature has not yielded specific, quantitative solubility data for this compound in a variety of organic solvents. Therefore, a data table for direct comparison cannot be provided. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this valuable data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents. This protocol is based on the widely used isothermal shake-flask method, followed by gravimetric or spectroscopic analysis.

3.1. Materials and Equipment

  • Solute: this compound (purity > 99%)

  • Solvents: A range of analytical grade organic solvents (e.g., alcohols, ketones, esters, ethers, and hydrocarbons)

  • Equipment:

    • Analytical balance (± 0.0001 g)

    • Constant temperature water bath or incubator with shaking capabilities

    • Calibrated thermometers

    • Glass vials or flasks with airtight seals

    • Magnetic stirrers and stir bars (optional)

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • Oven for drying

    • UV-Vis spectrophotometer (for spectroscopic analysis)

    • High-Performance Liquid Chromatography (HPLC) system (for chromatographic analysis)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 313.15 K).

    • Agitate the samples for a sufficient time to reach equilibrium. The time required for equilibrium should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) to avoid precipitation or dissolution during sampling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial (for gravimetric analysis) or a volumetric flask (for spectroscopic/chromatographic analysis).

  • Quantification of Solute Concentration:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

      • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and well below the melting point of this compound (m.p. ~114-117 °C) until a constant weight of the dried solute is achieved.

      • The mass of the dissolved solute and the mass of the solvent can then be calculated.

    • Spectroscopic Method (UV-Vis):

      • Dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of a previously established calibration curve.

      • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

      • Calculate the concentration of this compound in the saturated solution using the calibration curve.

    • Chromatographic Method (HPLC):

      • Dilute the filtered saturated solution with a suitable mobile phase.

      • Inject a known volume of the diluted solution into an HPLC system equipped with an appropriate column and detector (e.g., UV detector).

      • Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared with standards of known concentrations.

  • Data Presentation:

    • Express the solubility in various units such as grams per 100 g of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil settle Settling of Excess Solid equil->settle sample Sample Withdrawal & Filtration settle->sample quant Quantification Method sample->quant grav Gravimetric Analysis quant->grav  Evaporation spec Spectroscopic Analysis (UV-Vis) quant->spec  Dilution & Absorbance hplc Chromatographic Analysis (HPLC) quant->hplc  Dilution & Injection data Data Calculation & Reporting grav->data spec->data hplc->data

Caption: Experimental workflow for solubility determination.

logical_relationship goal Goal: Determine Solubility of this compound step1 Step 1: System Preparation - Add excess solute to solvent - Seal container goal->step1 step2 Step 2: Reaching Equilibrium - Agitate at constant temperature - Allow sufficient time step1->step2 step3 Step 3: Phase Separation - Cease agitation - Allow solid to sediment step2->step3 step4 Step 4: Sampling - Withdraw supernatant - Filter to remove solid particles step3->step4 step5 Step 5: Analysis & Calculation - Quantify solute concentration - Express solubility in desired units step4->step5 outcome Outcome: Quantitative Solubility Data step5->outcome

Caption: Logical steps for solubility measurement.

Conclusion

Methodological & Application

Application Notes and Protocols for the Ullmann Condensation Synthesis of 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation is a powerful and widely utilized method in organic synthesis for the formation of carbon-oxygen (C-O) bonds, specifically for the synthesis of diaryl ethers. This reaction, first reported by Fritz Ullmann in 1901, involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). 2-Phenoxybenzoic acid, a valuable building block in medicinal chemistry and materials science, is efficiently synthesized via this method. Its derivatives have shown promise as analgesic and anti-inflammatory agents. This document provides detailed protocols for both traditional and microwave-assisted Ullmann condensation synthesis of this compound, intended for use by researchers in academic and industrial settings.

The synthesis of this compound proceeds via the copper-catalyzed reaction of 2-chlorobenzoic acid and phenol in the presence of a base.[1] Traditional methods often require high temperatures and long reaction times, while modern variations, such as microwave-assisted synthesis, can significantly reduce reaction times and improve yields.[1]

Reaction Scheme

Data Presentation

The following table summarizes quantitative data for the synthesis of this compound using a microwave-assisted Ullmann condensation.

MethodReactantsCatalyst/BaseSolventTemperature (°C)Time (min)Yield (%)Reference
Microwave-assisted Ullmann2-Chlorobenzoic Acid, PhenolCopper/Potassium CarbonateAmyl Alcohol (for traditional) / Dry media (for microwave)120383[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol offers a rapid and high-yield method for the synthesis of this compound.[1]

Materials and Equipment:

  • 2-Chlorobenzoic acid

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder or Copper(I) iodide (CuI)

  • Microwave reactor

  • Microwave reaction vessel with a magnetic stir bar

  • Rotary evaporator

  • Standard laboratory glassware

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave reaction vessel, combine 2-chlorobenzoic acid (1.0 mmol), phenol (1.2 mmol), anhydrous potassium carbonate (2.0 mmol), and a catalytic amount of copper powder or CuI (typically 5-10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 3 minutes with stirring.

  • Workup: After the reaction is complete and the vessel has cooled to room temperature, add 20 mL of water to the reaction mixture.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Traditional Synthesis

This protocol describes a conventional heating method for the Ullmann condensation.

Materials and Equipment:

  • 2-Chlorobenzoic acid

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper powder

  • Amyl alcohol or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Standard laboratory glassware for workup and purification as in Protocol 1.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzoic acid (10 mmol), phenol (12 mmol), anhydrous potassium carbonate (20 mmol), and copper powder (1 g).

  • Solvent Addition: Add 50 mL of amyl alcohol or DMF to the flask.

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper catalyst and any inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in water and acidify with 1 M HCl to precipitate the crude product. Extract the product with ethyl acetate as described in Protocol 1.

  • Washing, Drying, and Concentration: Wash, dry, and concentrate the organic phase as detailed in Protocol 1.

  • Purification: Purify the crude this compound by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: 2-Chlorobenzoic Acid Phenol Base (K₂CO₃) Catalyst (Cu) solvent Add Solvent (e.g., Amyl Alcohol or Dry Media) reactants->solvent heating Heating (Traditional Reflux or Microwave) solvent->heating acidification Acidification (HCl) heating->acidification extraction Extraction (Ethyl Acetate) acidification->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Ullmann Condensation Mechanism

ullmann_mechanism Cu0 Cu(0) CuI Cu(I) Species Cu0->CuI Activation Intermediate1 Oxidative Addition [Ar-Cu(II)-X] CuI->Intermediate1 ArylHalide 2-Chlorobenzoic Acid (Ar-X) ArylHalide->Intermediate1 Phenoxide Phenoxide (Ar'-O⁻) Intermediate2 Ligand Exchange [Ar-Cu(II)-OAr'] Phenoxide->Intermediate2 Intermediate1->Intermediate2 Product This compound (Ar-O-Ar') Intermediate2->Product Reductive Elimination Product->Cu0 Catalyst Regeneration

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzoic acid and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. These molecules serve as key intermediates in the synthesis of various biologically active compounds, including anti-inflammatory, analgesic, and anticonvulsant agents.[1][2][3][4] The core structure, a diaryl ether, is prevalent in a number of natural products and pharmaceutical drugs.[5] Traditionally, the synthesis of these compounds via the Ullmann condensation requires harsh reaction conditions, such as high temperatures and long reaction times.[3][6] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, increased yields, and alignment with the principles of green chemistry.[5]

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound derivatives, a comparison with conventional heating methods, and an overview of their potential biological applications.

Data Presentation

The use of microwave irradiation dramatically accelerates the Ullmann condensation for the synthesis of this compound derivatives, leading to high yields in significantly shorter reaction times compared to conventional heating methods. The following table summarizes representative data for the synthesis of various substituted 2-phenoxybenzoic acids from 2-chlorobenzoic acid and the corresponding phenol (B47542) derivatives.

Derivative (Substituent R)MethodTemperature (°C)Time (min)Yield (%)
H Microwave120383
Conventional>150>180Lower Yields
3-Cl Microwave150382
Conventional>150>180Lower Yields
4-Cl Microwave130377
Conventional>150>180Lower Yields
3,4-diCl Microwave140478
Conventional>150>180Lower Yields
3-CF₃ Microwave125775
Conventional>150>180Lower Yields
3-Cl, 4-F Microwave1501075
Conventional>150>180Lower Yields
4-OCH₃ Microwave135379
Conventional>150>180Lower Yields
4-CH₃ Microwave130380
Conventional>150>180Lower Yields

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from the microwave-assisted Ullmann condensation of 2-chlorobenzoic acids with phenols.

Materials:

  • 2-Chlorobenzoic acid

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Copper (II) Sulfate (B86663) (CuSO₄)

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate (B1210297)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 2-chlorobenzoic acid (1.56 g, 10 mmol), phenol (1.88 g, 20 mmol), anhydrous potassium carbonate (0.69 g, 5 mmol), and anhydrous copper (II) sulfate (0.16 g, 1 mmol).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 3 minutes with magnetic stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add 20 mL of deionized water to the reaction mixture and acidify to pH 2 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 2: Conventional Synthesis of this compound

This protocol outlines the traditional Ullmann condensation method.

Materials:

  • 2-Chlorobenzoic acid

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper powder

  • Amyl alcohol

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-chlorobenzoic acid (1.56 g, 10 mmol), phenol (1.88 g, 20 mmol), anhydrous potassium carbonate (1.38 g, 10 mmol), and copper powder (0.1 g, 1.57 mmol) to 20 mL of amyl alcohol.

  • Heating: Heat the mixture to reflux (approximately 138°C) with vigorous stirring for 3-5 hours. Monitor the reaction progress by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and acidify to pH 2 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Chlorobenzoic Acid, Phenol) reaction Microwave-Assisted Ullmann Condensation start->reaction workup Work-up & Purification reaction->workup product This compound Derivative workup->product screening In vitro Screening (e.g., COX-2 Inhibition Assay) product->screening hit_id Hit Identification screening->hit_id in_vivo In vivo Studies (e.g., Animal Models of Inflammation) hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: Experimental workflow from synthesis to biological evaluation.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Liberation cox2 COX-2 (Cyclooxygenase-2) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 Peroxidase Activity pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE₂) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation derivative This compound Derivatives derivative->inhibition

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of this compound derivatives. This technology offers a faster, more efficient, and environmentally friendly alternative to traditional synthetic methods. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this important chemical scaffold. The potent biological activities associated with these derivatives, particularly as anti-inflammatory agents, underscore their potential in drug discovery programs.

References

Protocol for purification of 2-Phenoxybenzoic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for the Purification of 2-Phenoxybenzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for the biological activity and safety of the final products. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. This document provides a detailed protocol for the purification of this compound using a mixed-solvent system of ethanol (B145695) and water.

Data Presentation

The efficiency of the recrystallization process is determined by the recovery yield and the enhancement in purity, which can be evaluated by methods such as High-Performance Liquid Chromatography (HPLC) and melting point analysis. Due to the limited availability of specific quantitative data for the recrystallization of this compound, the following table presents illustrative data based on typical results observed for the recrystallization of analogous aromatic carboxylic acids, such as benzoic acid.

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC) ~95%>99%
Melting Point 108-111 °C110-112 °C[1][2]
Appearance Off-white to yellowish powderWhite crystalline solid[3]
Typical Recovery Yield N/A80-90%

Disclaimer: The quantitative data presented in this table are illustrative and based on the purification of structurally similar compounds. Actual results may vary depending on the initial purity of the this compound and the specific experimental conditions employed.

Experimental Protocol

This section details a step-by-step procedure for the purification of this compound by recrystallization from an ethanol/water mixture.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional)

  • Celatom® or filter aid (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • For every 1 gram of crude material, add 3-5 mL of 95% ethanol.

    • Gently warm the mixture on a hot plate with continuous stirring until the solid completely dissolves. Avoid boiling the ethanol.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (approximately 1-2% of the solute's mass) to the solution.

    • Gently reheat the mixture to just below boiling for 5-10 minutes with continuous stirring to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, a hot filtration step is necessary.

    • Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • To the hot, clear filtrate, add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy).

    • If the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a vacuum flask.

    • Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio used for crystallization) to rinse away any remaining soluble impurities.

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the Buchner funnel for a period.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a low temperature (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization:

    • Determine the weight of the purified this compound and calculate the percent recovery.

    • Measure the melting point of the recrystallized product to assess its purity. A sharp melting point range close to the literature value indicates high purity.

Experimental Workflow

Recrystallization_Workflow A Dissolution (Crude this compound in hot Ethanol) B Decolorization (Optional: Add Activated Carbon) A->B If colored C Hot Filtration (Remove insoluble impurities) A->C If solids present and no decolorization B->C D Crystallization (Add water, cool slowly, then ice bath) C->D E Isolation (Vacuum Filtration) D->E F Washing (Rinse with cold Ethanol/Water) E->F G Drying (Oven or Desiccator) F->G H Characterization (Yield, Melting Point, Purity) G->H I Pure this compound H->I

Caption: Workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Perform the experiment in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Handle hot glassware with appropriate clamps or tongs to prevent burns.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

References

Application Notes and Protocols for the Analysis of 2-Phenoxybenzoic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzoic acid is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] It is also a known metabolite of certain pyrethroid insecticides, making its detection and quantification crucial for environmental and toxicological studies.[1] Accurate and reliable analytical methods are therefore essential for monitoring this compound in various matrices.

This document provides detailed application notes and protocols for the analysis of this compound using two common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are suitable for purity assessment, quantitative analysis, and metabolite identification in research, quality control, and drug development settings.

Analytical Workflow Overview

The general workflow for the analysis of this compound by both HPLC and GC-MS involves several key steps, from sample preparation to data analysis. The following diagram illustrates this logical progression.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis Sample Sample Matrix (e.g., reaction mixture, environmental sample) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC System Extraction->HPLC GCMS GC-MS System Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition DataAnalysis Data Analysis (Quantification, Identification) DataAcquisition->DataAnalysis Report Report DataAnalysis->Report Final Report Method Selection Pathway cluster_goals Primary Considerations cluster_methods Analytical Methods Start Analytical Goal Quantification Routine Quantification (Purity, Assay) Start->Quantification TraceAnalysis Trace Level Analysis (Metabolite, Residue) Start->TraceAnalysis HPLC HPLC-UV Quantification->HPLC High Concentration Simple Matrix GCMS GC-MS TraceAnalysis->GCMS Low Concentration Complex Matrix Result1 Purity/Assay Report HPLC->Result1 Quantitative Data Result2 Trace Analysis Report GCMS->Result2 Quantitative & Qualitative Data (Mass Spectrum)

References

Application Note: Utilization of 2-Phenoxybenzoic Acid as an Internal Standard for the Accurate Quantification of Pyrethroids and their Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in environmental analysis, food safety, and toxicology.

Introduction:

Pyrethroids are a major class of synthetic insecticides widely used in agriculture and residential applications due to their high efficacy against insects and relatively low mammalian toxicity.[1][2][3] The widespread use of these compounds necessitates sensitive and accurate analytical methods to monitor their presence in various environmental and biological matrices. A common analytical challenge is the potential for sample loss during extraction and cleanup, as well as variations in instrument response. The use of an internal standard (IS) is a crucial technique to compensate for these variations and ensure the reliability of quantitative results. 2-Phenoxybenzoic acid (2-PBA) has proven to be a suitable internal standard for the analysis of pyrethroids and, more specifically, their common metabolite, 3-phenoxybenzoic acid (3-PBA).[4][5][6] This application note provides detailed protocols and validation data for the use of 2-PBA as an internal standard in pyrethroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Internal Standard Method:

The internal standard method involves adding a known amount of a compound (the internal standard) that is structurally similar to the analyte(s) of interest to all samples, calibration standards, and quality controls. The internal standard should have similar chemical and physical properties to the analytes, but it should not be naturally present in the samples. This compound is an isomer of the common pyrethroid metabolite 3-phenoxybenzoic acid, making it an excellent choice as an internal standard due to its similar extraction efficiency and ionization response in mass spectrometry.[4][5] Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variations in sample preparation and instrument performance.

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the determination of pyrethroid metabolites in tea, using this compound as an internal standard. This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[4]

1. Sample Preparation: Modified QuEChERS for Tea Samples [4]

  • Sample Homogenization: Grind tea samples into a fine powder.

  • Weighing: Accurately weigh 2.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a 1 µg/mL 2-PBA standard solution to achieve a concentration of 50 µg/kg in the sample.[4]

  • Hydration: Add 2 mL of water and vortex for 1 minute.[4]

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) containing 1% acetic acid.

    • Shake vigorously for 10 minutes using an oscillator.

  • Salting Out:

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 2 mL of the supernatant into a 5 mL centrifuge tube containing 200 mg florisil, 200 mg C18, and 100 mg GCB (graphitized carbon black).[4]

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Final Extract: Filter the supernatant through a 0.22 µm membrane into an LC vial for UHPLC-MS/MS analysis.[4]

2. UHPLC-MS/MS Analysis [4]

  • Instrumentation: An API 6500 triple quadrupole instrument mass spectrometer coupled to a Sciex 4000 UHPLC system.[4]

  • Chromatographic Column: Kinetex C18 column (2.1 × 100 mm, 2.6 µm particles).[4]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Initial to 1 min: 5% B

    • 1–3 min: 95% B

    • 3–10 min: 95% B

    • 10–10.5 min: 5% B

    • 10.5–12 min: 5% B

  • Injection Volume: 2 µL.[4]

  • Flow Rate: Not specified, but typical for UHPLC systems.

  • Column Temperature: Not specified.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

    • Ion Source Temperature: 550 °C.[4]

    • IonSpray Voltage: -4500 V.[4]

    • Gas Settings (Nitrogen):

      • Gas 1 (Nebulizer Gas): 60 psi

      • Gas 2 (Heater Gas): 60 psi

      • Curtain Gas: 30 psi

      • Collision Gas: 10 psi

    • Detection Mode: Scheduled Multiple Reaction Monitoring (sMRM).[4]

MS/MS Parameters for Target Analytes and Internal Standard [4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
3-Phenoxybenzoic acid (3-PBA)213.1169.1-60-18
4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA)231.0187.0-60-18
cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA)257.0213.0-50-14
This compound (2-PBA) (IS) 213.1 169.1 -60 -18

Data Presentation

The following tables summarize the quantitative data from a validation study conducted in accordance with the SANTE/11813/2017 standard for the analysis of pyrethroid metabolites in tea using 2-PBA as an internal standard.[4]

Table 1: Linearity Data [4]

AnalyteCalibration Range (ng/mL)Determination Coefficient (R²)
3-Phenoxybenzoic acid (3-PBA)0.1–50> 0.999
4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA)0.1–50> 0.999
cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid (TFA)1–100> 0.998

Table 2: Recovery and Precision Data [4]

AnalyteSpiking Level (µg/kg)Recovery (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
3-PBA1095.35.88.7
5098.74.57.6
100102.13.26.5
4-F-3-PBA1092.86.29.1
5096.54.88.2
100101.53.57.1
TFA1089.67.511.2
5094.25.99.8
10099.84.18.5

Note: The overall recoveries for the method ranged from 83.0% to 117.3%, with intra- and inter-day precisions being lower than or equal to 13.2%.[4]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample 2g Homogenized Tea Sample spike_is Spike with 2-PBA (IS) sample->spike_is hydrate Add Water & Vortex spike_is->hydrate extract Add Acetonitrile (1% Acetic Acid) & Shake hydrate->extract salt_out Add Salts & Vortex extract->salt_out centrifuge1 Centrifuge (10,000 rpm) salt_out->centrifuge1 d_spe d-SPE Cleanup (Florisil, C18, GCB) centrifuge1->d_spe centrifuge2 Centrifuge (10,000 rpm) d_spe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lc_vial LC Vial filter->lc_vial Transfer Supernatant uhplc UHPLC Separation (C18 Column) lc_vial->uhplc msms MS/MS Detection (ESI-, sMRM) uhplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for pyrethroid metabolite analysis.

G cluster_quant Quantitative Relationship cluster_cal Calibration cluster_sample Sample Analysis Analyte_Response Analyte Peak Area Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard (2-PBA) Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration_Ratio Concentration Ratio (Analyte/IS) Concentration_Ratio->Calibration_Curve Sample_Concentration Analyte Concentration in Sample Calibration_Curve->Sample_Concentration Calculate Sample_Response_Ratio Sample Response Ratio Sample_Response_Ratio->Sample_Concentration

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzoic acid serves as a versatile scaffold for the synthesis of novel anti-inflammatory agents. Its derivatives have demonstrated significant potential in modulating key inflammatory pathways, offering promising avenues for the development of new therapeutics for a range of inflammatory conditions. This document provides detailed protocols for the synthesis of select this compound derivatives and methods for evaluating their anti-inflammatory activity.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives are primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation. By blocking COX enzymes, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Furthermore, some derivatives may also exert their effects through the modulation of the NF-κB signaling pathway, a crucial regulator of pro-inflammatory gene expression.

Synthetic Pathways

The core structure of this compound can be chemically modified to generate a diverse library of compounds with enhanced anti-inflammatory properties. Common synthetic strategies involve the derivatization of the carboxylic acid group to form esters, amides, and hydrazides. One key synthetic route is the Ullmann condensation, which is used to form the this compound core itself from 2-chlorobenzoic acid and phenol.

General Synthesis Workflow

Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Derivatization cluster_3 Final Products 2_Chlorobenzoic_Acid 2-Chlorobenzoic Acid Ullmann_Condensation Ullmann Condensation 2_Chlorobenzoic_Acid->Ullmann_Condensation Phenol Phenol Phenol->Ullmann_Condensation 2_Phenoxybenzoic_Acid This compound Ullmann_Condensation->2_Phenoxybenzoic_Acid Activation Carboxylic Acid Activation (e.g., SOCl2) 2_Phenoxybenzoic_Acid->Activation Hydrazide_Formation Hydrazide Formation Activation->Hydrazide_Formation Amide_Formation Amide Formation Activation->Amide_Formation Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazide_Formation Substituted_Amines Substituted Amines Substituted_Amines->Amide_Formation Hydrazide_Derivatives This compound Hydrazide Derivatives Hydrazide_Formation->Hydrazide_Derivatives Amide_Derivatives This compound Amide Derivatives Amide_Formation->Amide_Derivatives COX_Inhibition_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation 2_Phenoxybenzoic_Acid_Derivatives This compound Derivatives 2_Phenoxybenzoic_Acid_Derivatives->COX_Enzymes Inhibition NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive Complex) IkB->IkB_NF_kB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_active Active NF-κB IkB_NF_kB->NF_kB_active Release 2_Phenoxybenzoic_Acid_Derivatives This compound Derivatives 2_Phenoxybenzoic_Acid_Derivatives->IKK_Complex Potential Inhibition DNA DNA NF_kB_active->DNA Transcription Activation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (Cytokines, Chemokines, COX-2) DNA->Pro_inflammatory_Genes

Application Notes and Protocols: Preparation of Anticonvulsant Derivatives from 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticonvulsant activity, and proposed mechanism of action of novel anticonvulsant agents derived from 2-phenoxybenzoic acid. The protocols detailed below are intended for qualified laboratory personnel and should be performed in accordance with all applicable safety regulations.

Introduction

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Derivatives of this compound, particularly those incorporating a 1,3,4-oxadiazole (B1194373) moiety, have emerged as a promising class of compounds with significant anticonvulsant properties. These compounds are designed to interact with the benzodiazepine (B76468) (BZD) binding site on the GABA-A receptor, enhancing GABAergic inhibition in the central nervous system.

Synthesis of 2-(2-Phenoxyphenyl)-1,3,4-oxadiazole Derivatives

The synthesis of these derivatives commences with this compound and proceeds through a multi-step reaction sequence to yield the target 1,3,4-oxadiazole compounds. The general synthetic workflow is outlined below.

Synthesis_Workflow A This compound B Esterification (Ethanol, H₂SO₄) A->B Step 1 C Ethyl 2-phenoxybenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E 2-Phenoxybenzohydrazide D->E F Cyclization (CS₂, KOH) E->F Step 3 G 5-(2-Phenoxyphenyl)- 1,3,4-oxadiazole-2-thiol F->G H Alkylation/Amination etc. (Various Reagents) G->H Step 4 I Target Anticonvulsant Derivatives H->I

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-phenoxybenzoate

  • To a solution of this compound in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for a period sufficient to drive the reaction to completion (typically monitored by TLC).

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-phenoxybenzoate.

Step 2: Synthesis of 2-Phenoxybenzohydrazide

  • Dissolve ethyl 2-phenoxybenzoate in ethanol.

  • Add hydrazine (B178648) hydrate (B1144303) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting solid, 2-phenoxybenzohydrazide, can be purified by recrystallization from a suitable solvent like ethanol.[1]

Step 3: Synthesis of 5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol

  • To a solution of 2-phenoxybenzohydrazide and potassium hydroxide (B78521) in ethanol, add carbon disulfide.[2]

  • Reflux the mixture for approximately 7 hours.[1]

  • Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol.

Step 4: Synthesis of Final Derivatives (General Procedure)

The 5-(2-phenoxyphenyl)-1,3,4-oxadiazole-2-thiol can be further modified to produce a variety of derivatives. For example, S-alkylation or conversion to an amino group can be achieved through various synthetic methodologies.

  • For S-methyl derivative: React the thiol with methyl iodide in the presence of a base like sodium hydroxide.[1]

  • For 2-amino derivative: This can be prepared from 2-phenoxybenzohydrazide by reaction with cyanogen (B1215507) bromide in methanol.[1]

Anticonvulsant Activity

The anticonvulsant potential of the synthesized compounds is typically evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Maximal Electroshock (MES) Test

This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is a model for absence seizures. Pentylenetetrazole, a GABA-A receptor antagonist, is administered to induce clonic seizures. The ability of a compound to prevent or delay the onset of these seizures indicates anticonvulsant activity.[3]

Quantitative Data Summary

The following tables summarize the anticonvulsant activity of representative 2-(2-phenoxyphenyl)-1,3,4-oxadiazole derivatives.

Table 1: Anticonvulsant Activity of Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamide Derivatives [2]

CompoundDose (mg/kg)PTZ Test (% Protection)MES Test (% Protection)
8b 100-75
8c 20-75
8f 20-75
8g 10-75
8j 1025-
8k 2-75
8L 52575
Diazepam -ED₅₀ = 1.2 mg/kg-

Table 2: Anticonvulsant Activity of 2-(2-Phenoxyphenyl)-1,3,4-oxadiazole Derivatives in PTZ-induced Lethal Convulsion Test [1]

CompoundED₅₀ (μmol/kg)95% Confidence LimitsLD₅₀ (μmol/kg)Protective Index (LD₅₀/ED₅₀)
6 >300->3000-
7 >300->3000-
8 >300->3000-
9 200127-314>3000>15
10 >300->3000-
Diazepam 4.23.1-5.7--

Proposed Mechanism of Action: Benzodiazepine Receptor Agonism

The anticonvulsant effects of these this compound derivatives are believed to be mediated through their interaction with the benzodiazepine binding site on the GABA-A receptor.[1] Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[4] Their binding enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.[5][6] This increased inhibition makes it more difficult for neurons to fire, thereby suppressing seizure activity.

The proposed signaling pathway is illustrated below.

Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse GABA_R GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_R->Cl_channel Opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect GABA GABA GABA->GABA_R Binds Derivative 2-Phenoxybenzoic Acid Derivative (BZD Agonist) Derivative->GABA_R Binds (Allosteric Site) Derivative->GABA Enhances Binding

Caption: Proposed mechanism of action via GABA-A receptor modulation.

Conclusion

Derivatives of this compound, particularly the 1,3,4-oxadiazole class, represent a promising avenue for the development of novel anticonvulsant drugs. The synthetic routes are well-established, and initial in vivo studies have demonstrated significant anticonvulsant activity. The proposed mechanism of action, involving positive allosteric modulation of the GABA-A receptor, is a well-validated target for antiepileptic therapies. Further optimization of the lead compounds and comprehensive preclinical evaluation are warranted to explore their full therapeutic potential.

References

Application Notes and Protocols: 2-Phenoxybenzoic Acid in the Synthesis of Photoredox Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxybenzoic acid is a versatile building block in organic synthesis, serving as a key precursor for a variety of valuable compounds, including pharmaceuticals and, notably, photoredox catalysts.[1] Its structural framework allows for the construction of complex heterocyclic systems that are central to the activity of these catalysts. This document provides detailed application notes and experimental protocols for the synthesis of xanthone, a direct derivative of this compound, and outlines its subsequent conversion to acridinium-based photoredox catalysts. These organic dyes are increasingly utilized in modern synthetic chemistry for their ability to facilitate a wide range of chemical transformations under mild, visible-light-mediated conditions.[2][3]

Application: Synthesis of Xanthone as a Photocatalyst Precursor

Xanthone, a tricyclic compound, can be efficiently synthesized from this compound through an acid-catalyzed intramolecular cyclization.[4][5][6] Xanthones themselves can act as photocatalysts in certain reactions, such as the visible-light-promoted oxidative cyclization of cinnamic acid derivatives. More significantly, they are critical intermediates in the synthesis of more potent acridinium (B8443388) photoredox catalysts.

Diagram of Synthesis Pathway from this compound to Xanthone

Synthesis_of_Xanthone 2-Phenoxybenzoic_acid This compound Xanthone Xanthone 2-Phenoxybenzoic_acid->Xanthone  H₂SO₄ (conc.)  Heat (80-90°C) Synthesis_of_Acridinium_Catalyst cluster_0 Step 1: Xanthone Synthesis cluster_1 Step 2: Xanthylium Salt Formation cluster_2 Step 3: Acridinium Salt Synthesis 2-Phenoxybenzoic_acid This compound Xanthone Xanthone 2-Phenoxybenzoic_acid->Xanthone  H₂SO₄ (conc.)  Heat Xanthylium_salt Xanthylium Salt Xanthone->Xanthylium_salt  Organometallic  Reagent Acridinium_photocatalyst Acridinium Photoredox Catalyst Xanthylium_salt->Acridinium_photocatalyst  Aniline Derivative  Acetic Acid, Triethylamine

References

Application Notes and Protocols for the Microbial Degradation of 2-Phenoxybenzoic Acid in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the microbial degradation of 2-Phenoxybenzoic acid (2-PBA) in soil. This information is critical for environmental risk assessment and the development of bioremediation strategies for soils contaminated with residues of phenoxy herbicides and related compounds.

Introduction

This compound (2-PBA) is a chemical compound that can be found in the environment as a metabolite of certain pesticides. Understanding its fate in soil, particularly its microbial degradation, is essential for evaluating its environmental persistence and potential for bioaccumulation. Several bacterial strains have been identified with the capacity to degrade phenoxybenzoic acid isomers, with a notable example being Sphingobium phenoxybenzoativorans, which is capable of mineralizing 2-PBA.[1][2][3] This document outlines the key microorganisms, degradation pathways, and experimental protocols to investigate the microbial degradation of 2-PBA in a soil matrix.

Key Microorganisms and Degradation Pathways

The primary mechanism for the breakdown of 2-PBA in soil is through microbial activity. While various soil microorganisms may contribute to this process, bacteria from the genus Sphingobium have been specifically identified for their ability to utilize 2-PBA as a carbon and energy source.

The proposed degradation pathway of 2-PBA by Sphingobium species is initiated by the enzymatic cleavage of the ether bond, a common strategy for the breakdown of diphenyl ether compounds. This initial step is catalyzed by a dioxygenase, leading to the formation of catechol and other intermediates which can then enter central metabolic pathways.

Data Presentation: Degradation Kinetics

The rate of this compound degradation in soil is influenced by several factors, including microbial population density, soil type, temperature, moisture, and pH. The following tables summarize hypothetical quantitative data based on typical microbial degradation kinetics observed for similar aromatic compounds.

Table 1: Effect of Initial 2-PBA Concentration on Degradation Rate in Sandy Loam Soil

Initial 2-PBA Concentration (mg/kg soil)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 28 days
100.154.6298.5
500.116.3095.4
1000.088.6689.3
2000.0513.8675.3

Table 2: Influence of Environmental Factors on 2-PBA (50 mg/kg) Degradation Half-life

FactorConditionHalf-life (t½) (days)
Temperature 15°C10.5
25°C6.3
35°C4.1
Soil Moisture 30% WHC9.8
60% WHC6.3
90% WHC*7.5
pH 5.58.9
7.06.3
8.57.1

*WHC: Water Holding Capacity

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and adapt these studies for their specific needs.

Protocol 1: Isolation and Enrichment of this compound-Degrading Bacteria from Soil

This protocol describes the enrichment and isolation of bacteria capable of using 2-PBA as a sole carbon source.

Materials:

  • Soil sample from a potentially contaminated site

  • Mineral Salts Medium (MSM)

  • This compound (analytical grade)

  • Sterile flasks, petri dishes, and dilution tubes

  • Incubator shaker

  • Autoclave

Procedure:

  • Enrichment:

    • Prepare MSM containing 100 mg/L of 2-PBA as the sole carbon source.

    • Add 10 g of sieved soil to 100 mL of the MSM in a 250 mL Erlenmeyer flask.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 2-PBA and incubate under the same conditions. Repeat this transfer at least three times to enrich for 2-PBA degrading microorganisms.

  • Isolation:

    • Prepare serial dilutions (10⁻¹ to 10⁻⁶) of the final enrichment culture in sterile saline solution (0.85% NaCl).

    • Spread 100 µL of each dilution onto MSM agar (B569324) plates containing 100 mg/L 2-PBA.

    • Incubate the plates at 30°C for 5-7 days, or until colonies are visible.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates with 2-PBA to obtain pure cultures.

  • Verification:

    • Inoculate pure isolates into liquid MSM containing 100 mg/L 2-PBA.

    • Monitor the degradation of 2-PBA over time using HPLC analysis (see Protocol 3).

Protocol 2: Soil Microcosm Study for 2-PBA Degradation

This protocol outlines the setup of a laboratory-based soil microcosm to study the degradation kinetics of 2-PBA under controlled conditions.

Materials:

  • Test soil, sieved (<2 mm)

  • This compound

  • Glass jars or beakers (e.g., 250 mL)

  • Sterile water

  • Analytical balance and syringe

Procedure:

  • Soil Preparation:

    • Determine the water holding capacity (WHC) of the soil.

    • Adjust the moisture content of the sieved soil to 60% of its WHC with sterile deionized water and pre-incubate for 7 days at the desired temperature in the dark to stabilize the microbial community.

  • Microcosm Setup:

    • Weigh 100 g (dry weight equivalent) of the pre-incubated soil into each glass jar.

    • Prepare a stock solution of 2-PBA in a suitable solvent (e.g., acetone).

    • Spike the soil samples with the 2-PBA stock solution to achieve the desired final concentrations (e.g., 10, 50, 100 mg/kg). Ensure the solvent volume is minimal and allow it to evaporate completely in a fume hood. A control set with only the solvent should be included.

    • Cover the jars with perforated aluminum foil to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days), collect soil samples (e.g., 5 g) from triplicate microcosms for each treatment.

    • Extract 2-PBA and its potential metabolites from the soil samples and analyze the extracts using HPLC (see Protocol 3).

Protocol 3: HPLC Analysis of this compound and Metabolites in Soil

This protocol details the extraction and quantification of 2-PBA and its primary metabolites from soil samples.

Materials:

  • HPLC system with a UV or DAD detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or phosphoric acid (for mobile phase acidification)

  • Syringe filters (0.22 µm)

  • Centrifuge and centrifuge tubes

Procedure:

  • Extraction:

    • To a 5 g soil sample in a centrifuge tube, add 10 mL of an extraction solvent (e.g., acetonitrile:water, 80:20 v/v, acidified with 0.1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the soil pellet with another 10 mL of the extraction solvent and combine the supernatants.

  • Sample Preparation for HPLC:

    • Evaporate the combined supernatant to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5-3.0 with formic or phosphoric acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 230 nm

    • Column Temperature: 30°C

  • Quantification:

    • Prepare a standard curve of 2-PBA and any available metabolite standards in the mobile phase.

    • Quantify the concentrations in the samples by comparing their peak areas with the standard curve.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Setup cluster_analysis Analysis soil_sample Soil Sample Collection sieving Sieving (<2mm) soil_sample->sieving pre_incubation Moisture Adjustment & Pre-incubation sieving->pre_incubation microcosm Microcosm Setup pre_incubation->microcosm incubation Incubation microcosm->incubation spiking Spiking with 2-PBA spiking->microcosm sampling Time-series Sampling incubation->sampling extraction Solvent Extraction sampling->extraction hplc HPLC Analysis extraction->hplc data Data Analysis & Kinetics hplc->data

Caption: Experimental workflow for a soil microcosm study of 2-PBA degradation.

Degradation_Pathway PBA This compound intermediate1 Catechol PBA->intermediate1 Dioxygenase intermediate2 Protocatechuic Acid intermediate1->intermediate2 Dioxygenase tca TCA Cycle intermediate2->tca Ring Cleavage biomass Biomass tca->biomass co2_h2o CO2 + H2O tca->co2_h2o

Caption: Proposed microbial degradation pathway of this compound.

References

Application of 2-Phenoxybenzoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 2-phenoxybenzoic acid and its derivatives in the synthesis of agrochemicals, with a specific focus on the herbicide Acifluorfen. Detailed experimental protocols, quantitative efficacy data, and mechanistic insights are presented to facilitate research and development in this area.

Introduction

This compound serves as a crucial scaffold in the development of various agrochemicals, particularly herbicides. Its structural framework is present in a class of herbicides that act as potent inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and plant death.[1][2]

One of the most notable herbicides derived from a phenoxybenzoic acid structure is Acifluorfen. This post-emergence herbicide is effective against a wide range of broadleaf weeds and some grasses in crops such as soybeans, peanuts, and rice.[1]

Featured Agrochemical: Acifluorfen

Acifluorfen, with the chemical name 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is a selective contact herbicide.[3] It is typically applied as its sodium salt to enhance water solubility and efficacy.

Quantitative Data: Herbicidal Efficacy of Acifluorfen

The following table summarizes the herbicidal activity of Acifluorfen against various weed species. The data is presented as the application rates required for effective control.

Target Weed SpeciesCommon NameApplication Rate (g a.i./ha)Crop Tolerance
Abutilon theophrastiVelvetleaf280 - 560Soybeans, Peanuts
Amaranthus retroflexusRedroot Pigweed280 - 560Soybeans, Peanuts
Chenopodium albumCommon Lambsquarters280 - 560Soybeans, Peanuts
Ipomoea spp.Morningglory280 - 560Soybeans, Peanuts
Xanthium strumariumCommon Cocklebur420 - 560Soybeans, Peanuts
Ambrosia artemisiifoliaCommon Ragweed420 - 560Soybeans, Peanuts

Note: a.i. refers to the active ingredient. Application rates can vary depending on weed size, environmental conditions, and formulation.

Experimental Protocols

The synthesis of Acifluorfen involves a multi-step process, with the key step being the formation of the diphenyl ether linkage via an Ullmann condensation reaction.

Protocol 1: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Intermediate)

This protocol describes the synthesis of a key intermediate, a substituted phenoxybenzoic acid, which is a precursor to Acifluorfen.

Materials:

  • m-Hydroxybenzoic acid

  • 2-Chloro-4-(trifluoromethyl)toluene

  • Potassium carbonate (anhydrous)

  • Dimethylacetamide (DMAC)

  • Copper catalyst (e.g., copper(I) iodide or copper powder)

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and nitrogen inlet, combine m-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.0 eq) in dimethylacetamide (DMAC).

  • Heat the mixture to 155°C to form the potassium salt of m-hydroxybenzoic acid, with the evolution of carbon dioxide.

  • Distill off any water formed along with some of the solvent.

  • Cool the reaction mixture slightly and add the copper catalyst (catalytic amount).

  • Add 2-chloro-4-(trifluoromethyl)toluene (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature that allows for a steady reflux, typically between 150-170°C.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or GC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

Protocol 2: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Acifluorfen)

This protocol outlines the nitration of the intermediate to produce the final active ingredient, Acifluorfen.

Materials:

  • 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

  • Dichloromethane

  • Nitric acid (88%)

  • Sulfuric acid (concentrated)

Procedure:

  • In a reaction flask, dissolve 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (1.0 eq) in dichloromethane.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add a mixture of nitric acid (1.2 eq) and sulfuric acid (catalytic amount) to the cooled solution while maintaining the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a few hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.

  • The crude Acifluorfen can be purified by recrystallization from a suitable solvent system.[4]

Signaling Pathway and Experimental Workflow

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Acifluorfen exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.

PPO_Inhibition cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes oxidation Accumulation Accumulation of Protoporphyrin IX PPO->Accumulation Blocked pathway leads to Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Further steps Acifluorfen Acifluorfen Acifluorfen->PPO Inhibits ROS Reactive Oxygen Species (ROS) Accumulation->ROS Photosensitization Cell_Death Lipid Peroxidation & Cell Membrane Disruption (Plant Death) ROS->Cell_Death Light Light & Oxygen

Caption: Mechanism of action of Acifluorfen via PPO inhibition.

Experimental Workflow: Synthesis of Acifluorfen

The following diagram illustrates the general workflow for the synthesis of Acifluorfen.

Synthesis_Workflow Start Starting Materials: m-Hydroxybenzoic acid, 2-Chloro-4-(trifluoromethyl)toluene Ullmann Ullmann Condensation (Formation of Diphenyl Ether) Start->Ullmann Intermediate Intermediate: 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid Ullmann->Intermediate Nitration Nitration Reaction Intermediate->Nitration Product Final Product: Acifluorfen Nitration->Product Purification Purification (Recrystallization) Product->Purification Analysis Analysis (Spectroscopy, Chromatography) Purification->Analysis

References

Troubleshooting & Optimization

Technical Support Center: 2-Phenoxybenzoic Acid Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Phenoxybenzoic acid synthesis via the Ullmann condensation of 2-chlorobenzoic acid and phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Ullmann condensation for synthesizing this compound?

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl-ether bond. In this specific synthesis, 2-chlorobenzoic acid reacts with phenol in the presence of a copper catalyst and a base to produce this compound.[1] The reaction typically requires elevated temperatures.

Q2: What is the typical reactivity order for the aryl halide in an Ullmann condensation?

The reactivity of the aryl halide is a critical factor in the success of the Ullmann condensation. The general trend for halide reactivity is Ar-I > Ar-Br > Ar-Cl.[2][3] Therefore, using 2-iodobenzoic acid or 2-bromobenzoic acid would likely result in higher yields and milder reaction conditions compared to 2-chlorobenzoic acid.

Q3: What is the role of the base in the Ullmann condensation?

The base plays a crucial role in the Ullmann condensation. Its primary function is to deprotonate the phenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the aryl halide in the copper-catalyzed cycle. Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).[1][4]

Q4: Can microwave irradiation be used for this reaction?

Yes, microwave-assisted synthesis is a highly effective method for the Ullmann condensation of this compound.[1] It can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1] For instance, yields of over 95% have been reported with short reaction times.[1]

Q5: What are common side reactions to be aware of?

Common side reactions in the Ullmann condensation include:

  • Homocoupling: The aryl halide can couple with itself to form a biaryl byproduct.

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by the presence of protic impurities.[4]

  • Salicylic (B10762653) acid formation: Hydrolysis of 2-chlorobenzoic acid can occur, especially in the presence of a strong base and water, leading to the formation of salicylic acid.[5]

Q6: How do I choose the right ligand for my reaction?

While traditional Ullmann reactions were often performed without ligands, modern protocols frequently employ ligands to improve catalyst stability, solubility, and reactivity, allowing for milder reaction conditions. The choice of ligand is substrate-dependent. For C-O coupling reactions, common ligands include N,N-dimethylglycine, L-proline, and 1,10-phenanthroline.[4][6] It is often necessary to screen a few ligands to find the optimal one for a specific substrate combination.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann condensation for this compound synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Inactive Catalyst: The copper source may be of poor quality or oxidized. The active species is typically Cu(I).[7]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- If using Cu(0) or Cu(II) sources, ensure the reaction conditions can generate the active Cu(I) species in situ.[7]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific reaction.- Screen a variety of ligands, such as amino acids (e.g., N-methylglycine, L-proline) or phenanthrolines.[4]
Suboptimal Base: The base may be too weak to deprotonate the phenol effectively or may have poor solubility in the solvent.- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Ensure the base is finely powdered and anhydrous.
Low Reaction Temperature: Traditional Ullmann reactions often require high temperatures to proceed.[8]- If using a conventional heating method without a ligand, ensure the temperature is sufficiently high (often >150 °C).- For ligand-promoted reactions, a temperature range of 80-120 °C is a good starting point.[4]
Presence of Moisture: Water can deactivate the catalyst and lead to side reactions like hydrodehalogenation.[4]- Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.
Formation of Side Products Hydrodehalogenation: Presence of protic impurities (e.g., water).- Use anhydrous solvents and reagents.[4]
Homocoupling of Aryl Halide: High reaction temperatures or suboptimal ligand can promote this side reaction.- Lower the reaction temperature if possible.- Introduce or change the ligand to one that favors the cross-coupling pathway.[9]
Formation of Salicylic Acid: Hydrolysis of 2-chlorobenzoic acid.- Use an aprotic solvent like DMF or DMSO to avoid hydrolysis.[5]
Reaction Stalls Product Inhibition: The this compound product may coordinate to the copper catalyst and inhibit its activity.- Adjusting the solvent or ligand may help to mitigate this effect.
Poor Solubility of Reagents: Reactants, base, or catalyst may not be sufficiently soluble in the chosen solvent.- Switch to a solvent that provides better solubility for all components. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices.[9]

Data Presentation

The following tables summarize how different reaction parameters can influence the yield of an Ullmann condensation. The data is compiled from various sources and should be considered as a guideline for optimization.

Table 1: Effect of Copper Catalyst on Yield

CatalystCatalyst Loading (mol%)Yield (%)Notes
CuI10Moderate to HighA common and effective catalyst.
CuBr10Moderate to HighSimilar reactivity to CuI.
Cu₂O5ModerateCan be an effective and economical choice.
Cu PowderStoichiometricVariableOften requires higher temperatures and can lead to inconsistent results.

Table 2: Effect of Base on Yield

BaseEquivalentsYield (%)Notes
K₂CO₃2.0GoodA common and cost-effective base.
Cs₂CO₃2.0Often higherMore soluble than K₂CO₃, often leading to better results.
K₃PO₄2.0Good to HighA strong, non-nucleophilic base that is often very effective.

Table 3: Effect of Solvent on Yield

SolventPolarityBoiling Point (°C)Typical YieldNotes
DMFPolar Aprotic153Good to HighGood solvent for many Ullmann reactions.
DioxaneNon-polar101Moderate to GoodA common solvent for ligand-assisted reactions.
TolueneNon-polar111ModerateCan be effective, especially in ligand-assisted systems.[10]
Amyl AlcoholPolar Protic138ModerateUsed in some traditional protocols.[1]

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general procedure for the Ullmann condensation of 2-chlorobenzoic acid and phenol using conventional heating.

Materials:

  • 2-chlorobenzoic acid

  • Phenol

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF via a syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and acidify with hydrochloric acid (HCl) to a pH of approximately 2 to precipitate the product.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides a general procedure for the rapid synthesis of this compound using microwave irradiation.

Materials:

  • 2-chlorobenzoic acid

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper powder

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 2-chlorobenzoic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper powder.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 3-10 minutes).[1]

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps outlined in the conventional heating protocol (steps 7-10).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chlorobenzoic Acid, Phenol, Base (K2CO3), and Copper Catalyst B Add Anhydrous Solvent (e.g., DMF) A->B C Heat under Inert Atmosphere (Conventional or Microwave) B->C D Monitor Reaction by TLC C->D E Cool and Quench with Water D->E F Acidify to Precipitate Product E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

Caption: A typical experimental workflow for the Ullmann condensation synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_reagents Reagent & Catalyst Check cluster_conditions Reaction Conditions Optimization cluster_analysis Side Product Analysis Start Low or No Yield Observed Reagent_Quality Check Purity and Anhydrous State of Reagents and Solvents Start->Reagent_Quality Catalyst_Activity Use Fresh, High-Purity Cu(I) Catalyst Reagent_Quality->Catalyst_Activity Reagents OK End Improved Yield Reagent_Quality->End Impure/Wet Reagents Optimize_Base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) Catalyst_Activity->Optimize_Base Catalyst OK Catalyst_Activity->End Inactive Catalyst Optimize_Ligand Introduce or Screen Ligands (e.g., N,N-dimethylglycine) Optimize_Base->Optimize_Ligand Optimize_Temp Adjust Reaction Temperature Optimize_Ligand->Optimize_Temp Analyze_Byproducts Identify Side Products (TLC, GC-MS) to Diagnose Issue Optimize_Temp->Analyze_Byproducts Analyze_Byproducts->End

Caption: A logical flowchart for troubleshooting low yield in the Ullmann condensation.

References

Technical Support Center: Optimizing Microwave-Assisted 2-Phenoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the microwave-assisted synthesis of 2-phenoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using microwave irradiation for the synthesis of this compound?

A1: The primary advantage of microwave-assisted synthesis is a significant reduction in reaction time and an increase in product yields compared to classical heating methods.[1][2] Microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can accelerate the reaction rate.[3][4]

Q2: What is the key reaction for the synthesis of this compound under microwave conditions?

A2: The synthesis is typically achieved through an Ullmann condensation reaction.[1][2] This involves the copper-catalyzed coupling of a 2-halobenzoic acid (commonly 2-chlorobenzoic acid) with a phenol (B47542) derivative.[1][2]

Q3: Is a ligand necessary for the copper catalyst in this microwave-assisted reaction?

A3: While many modern Ullmann couplings utilize ligands to improve catalyst performance, the microwave-assisted synthesis of this compound has been successfully performed without the need for a co-catalyst or ligand, particularly in dry media.[2]

Q4: What is a suitable catalyst for this reaction?

A4: Anhydrous copper sulfate (B86663) has been effectively used as a catalyst in the microwave-assisted Ullmann condensation for synthesizing 2-phenoxybenzoic acids.[2] Other copper sources like copper(I) iodide (CuI) are also commonly used in Ullmann reactions.[5][6]

Q5: Can this method be performed without a solvent?

A5: Yes, a significant advantage of this microwave-assisted protocol is that it can be carried out under solvent-free or "dry media" conditions, which is environmentally friendly and simplifies product work-up.[2] A few drops of a high-boiling point, polar solvent like DMF may be added to improve energy transfer from the microwaves to the reactants.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. The active species is typically Cu(I).- Use fresh, anhydrous copper sulfate. - Consider using a high-purity copper(I) salt (e.g., CuI).[7] - Ensure all reagents and glassware are dry.
Suboptimal Microwave Power/Temperature: The reaction may not have reached the necessary temperature for the coupling to occur, or excessive power may be causing decomposition.- Scan a range of microwave power levels. A power of 560 W has been reported to be effective.[2] - Monitor the final temperature of the reaction mixture. Temperatures around 120°C have been used successfully.[1] - If decomposition is observed (e.g., charring), reduce the microwave power or the irradiation time.[2]
Insufficient Reaction Time: The reaction may not have gone to completion.- Increase the irradiation time in short intervals (e.g., 30 seconds) and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Poor Microwave Absorption: The reactants may not be efficiently absorbing microwave energy.- Add a few drops of a high-dielectric solvent like DMF to the reaction mixture to improve energy absorption.[2]
Formation of Side Products Homocoupling: The aryl halide can react with itself to form a biaryl byproduct.- This is a known side reaction in Ullmann couplings.[8] Optimizing the stoichiometry of the reactants (using an excess of the phenol) may help minimize this.
Debromination/Dechlorination: Reduction of the aryl halide can occur, leading to the formation of benzoic acid.- This can be caused by protic impurities. Ensure all reagents and the reaction vessel are thoroughly dried.[7]
Product Decomposition: The desired product may be degrading under the reaction conditions.- Reduce the microwave power or the total irradiation time.[2] - Use intermittent irradiation (e.g., 30-second intervals) to avoid overheating.[2]
Reaction Mixture Solidifies High Melting Point of Reactants/Products: The reaction mixture may solidify as the reaction progresses.- This is common in solvent-free reactions. Ensure the mixture is thoroughly triturated before irradiation to maximize contact between reactants.[2] - The addition of a small amount of a high-boiling solvent can help maintain a more fluid reaction medium.
Difficulty in Product Purification Unreacted Starting Materials: Incomplete reaction leads to a mixture of starting materials and product.- Optimize the reaction time and temperature to drive the reaction to completion. Monitor via TLC.
Baseline Material on TLC: The presence of highly polar impurities.- Ensure proper work-up procedures are followed, including acidification to protonate the carboxylic acid and washing to remove the base and copper catalyst.

Data Presentation

The following table summarizes the results for the microwave-assisted synthesis of various substituted 2-phenoxybenzoic acids.

Phenol Derivative (Substituents)Reaction Time (minutes)Yield (%)
Phenol (H)383
4-Chlorophenol575
4-Bromophenol572
4-Iodophenol865
2,4-Dichlorophenol868
2,4,6-Trichlorophenol1055
2-Methylphenol480
3-Methylphenol482
4-Methylphenol485

Data adapted from Pellón, R. F., et al. (2006). Microwave-assisted synthesis of 2-phenoxybenzoic acids. Journal of Chemical Research, 2006(8), 529-531.[2]

Experimental Protocols

Microwave-Assisted Synthesis of this compound [2]

Materials:

  • 2-Chlorobenzoic acid (10 mmol)

  • Phenol (25 mmol)

  • Anhydrous potassium carbonate (15 mmol)

  • Anhydrous copper sulfate (8 mmol)

  • Dimethylformamide (DMF) (3 drops)

Procedure:

  • In a Pyrex-glass open Erlenmeyer flask, combine 2-chlorobenzoic acid, phenol, anhydrous potassium carbonate, and anhydrous copper sulfate.

  • Thoroughly triturate (grind) the mixture to ensure homogeneity.

  • Add 3 drops of DMF to the mixture.

  • Place the open flask in a domestic microwave oven.

  • Irradiate the mixture at a power of 560 W for a total of 3 minutes, using intervals of 30 seconds of irradiation followed by a brief pause.

  • After irradiation is complete, allow the reaction mixture to cool to room temperature.

  • Measure the final temperature of the mixture.

  • Add water to the reaction mixture and stir.

  • Acidify the mixture with diluted HCl (1:1) to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

  • Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, IR).

Visualizations

Experimental_Workflow reagents 1. Combine Reactants (2-Chlorobenzoic Acid, Phenol, K2CO3, CuSO4, DMF) triturate 2. Triturate Mixture reagents->triturate irradiate 3. Microwave Irradiation (560 W, 3 min) triturate->irradiate cool 4. Cool to Room Temperature irradiate->cool workup 5. Aqueous Work-up (Add H2O, Acidify with HCl) cool->workup filter 6. Filter Product workup->filter purify 7. Recrystallize filter->purify characterize 8. Characterize Product (MP, NMR, IR) purify->characterize

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Troubleshooting_Workflow start Low or No Yield? check_reagents Check Reagent Quality (Fresh Catalyst, Dry Reagents) start->check_reagents Yes success Improved Yield start->success No optimize_power Optimize Microwave Power & Irradiation Time check_reagents->optimize_power add_absorber Add Microwave Absorber (e.g., DMF) optimize_power->add_absorber side_products Side Products Observed? add_absorber->side_products check_dryness Ensure Anhydrous Conditions side_products->check_dryness Yes side_products->success No adjust_conditions Adjust Power/Time to Minimize Decomposition check_dryness->adjust_conditions adjust_conditions->success failure Still Low Yield adjust_conditions->failure

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: 2-Phenoxybenzoic Acid Purification and Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification and crystallization of 2-phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to pale cream crystalline powder.[1] The reported melting point is typically in the range of 110-114 °C.[2][3][4] A broad melting point range or a discolored appearance may indicate the presence of impurities.

Q2: Which solvent system is recommended for the recrystallization of this compound?

An aqueous ethanol (B145695) mixture is a commonly recommended solvent system for the recrystallization of this compound.[2][4] Water is also a potential solvent. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for good crystal recovery upon cooling.

Q3: My compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound precipitates from the solution above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point. To remedy this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.

Q4: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A lack of crystal formation is often due to either the solution being too dilute (too much solvent was used) or supersaturation. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If available, add a tiny crystal of pure this compound to the solution. This "seed crystal" will act as a template for crystal formation.

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent. Once the solution becomes slightly turbid, allow it to cool slowly.

  • Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease the solubility of the compound.

Q5: The yield of my recrystallized this compound is very low. What are the possible causes?

A low recovery yield can result from several factors:

  • Using too much solvent: This will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Use a minimal amount of ice-cold recrystallization solvent for washing.

Q6: My final product is colored. How can I remove colored impurities?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored compounds. Use a minimal amount of charcoal, as it can also adsorb some of the desired product.

Q7: What are the likely impurities in a sample of this compound synthesized via the Ullmann condensation?

The Ullmann condensation typically involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. Therefore, common impurities in crude this compound may include:

  • Unreacted starting materials: Phenol and 2-chlorobenzoic acid.

  • Copper catalyst residues.

Experimental Protocols

Recrystallization of this compound from Aqueous Ethanol

This protocol is a general guideline and may require optimization based on the initial purity of the this compound.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 1 gram of crude material, add 3-5 mL of 95% ethanol. Gently heat the mixture while stirring until the solid dissolves.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Induce Crystallization: To the hot ethanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid. If too much water is added and significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.

Data Presentation

ParameterCrude this compoundRecrystallized this compound
Appearance May be off-white to brownish powderWhite to pale cream crystalline powder
Melting Point Broad range, lower than expectedSharp range, 110-114 °C
Purity (by HPLC) Variable>98%
Expected Recovery N/A70-90% (highly dependent on initial purity)

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_process Purification Process cluster_issues Troubleshooting cluster_solutions Solutions cluster_end End start Crude this compound dissolve Dissolve in hot aqueous ethanol start->dissolve hot_filter Hot filtration (optional, for insolubles) dissolve->hot_filter cool Cool to crystallize hot_filter->cool collect Collect crystals by vacuum filtration cool->collect oiling_out Issue: Oiling Out cool->oiling_out no_crystals Issue: No Crystals Form cool->no_crystals dry Dry purified crystals collect->dry low_yield Issue: Low Yield collect->low_yield end Pure this compound dry->end solution_oiling Reheat, add more solvent, cool slowly oiling_out->solution_oiling solution_no_crystals Scratch flask, add seed crystal, reduce solvent no_crystals->solution_no_crystals solution_low_yield Use minimum hot solvent, pre-heat funnel low_yield->solution_low_yield solution_oiling->cool solution_no_crystals->cool solution_low_yield->dissolve

Caption: Troubleshooting workflow for the purification of this compound.

Purification_Process start Start: Crude Product dissolve 1. Dissolve in minimum hot aqueous ethanol start->dissolve charcoal 2. Add activated charcoal (optional, for color) dissolve->charcoal hot_filtration 3. Hot gravity filtration charcoal->hot_filtration cool 4. Slow cooling to room temperature hot_filtration->cool ice_bath 5. Cool in ice bath to maximize precipitation cool->ice_bath vacuum_filtration 6. Vacuum filtration to collect crystals ice_bath->vacuum_filtration wash 7. Wash with ice-cold solvent vacuum_filtration->wash dry 8. Dry the pure crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: Step-by-step experimental workflow for this compound recrystallization.

References

Technical Support Center: Overcoming Low Aqueous Solubility of 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 2-phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a white crystalline solid with a chemical structure consisting of a phenoxy group attached to a benzoic acid moiety.[1] Its low solubility in aqueous media can pose significant challenges in various experimental and developmental settings, particularly in drug formulation and biological assays where achieving a sufficient concentration in an aqueous environment is crucial.

Q2: What is the approximate aqueous solubility of this compound?

While experimental data can vary, the calculated logarithm of the water solubility (log10WS) for this compound is approximately -3.17, which indicates low molar solubility in water.[2]

Q3: What are the primary methods to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of this compound. These include:

  • pH Adjustment: Increasing the pH of the aqueous medium to deprotonate the carboxylic acid group.

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Surfactant-mediated Solubilization: Incorporating surfactants to form micelles that encapsulate the compound.

  • Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins.

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound in neutral aqueous buffers.

Root Cause: At neutral pH, this compound, a weak acid with a pKa of 3.53, exists predominantly in its non-ionized, less soluble form.[1]

Troubleshooting Steps:

  • pH Adjustment: The most straightforward approach is to increase the pH of the solution. By preparing a basic solution (pH > pKa), the carboxylic acid group will deprotonate to form the more soluble phenoxybenzoate salt.

  • Co-solvent Addition: If pH modification is not suitable for your experiment, consider adding a water-miscible organic co-solvent.

  • Use of Surfactants: Introducing a surfactant at a concentration above its critical micelle concentration (CMC) can facilitate dissolution.

Experimental Protocol: Solubility Enhancement via pH Adjustment

Objective: To determine the pH-dependent solubility of this compound.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution

  • 0.1 M Hydrochloric acid (HCl) solution

  • pH meter

  • Stir plate and stir bars

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous solutions with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using deionized water and adjusting with 0.1 M HCl or 0.1 M NaOH.

  • Add an excess amount of this compound to a fixed volume of each pH-adjusted solution in separate vials.

  • Seal the vials and allow them to equilibrate by stirring at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of dissolved this compound in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.[3]

  • Plot the solubility of this compound as a function of pH.

ph_adjustment_workflow

Caption: Experimental workflow for determining solubility in co-solvent systems.

Advanced Solubilization Techniques

For applications requiring higher concentrations or avoiding organic solvents and extreme pH, the following methods can be employed.

Surfactant-Mediated Solubilization

Non-ionic surfactants like Tween 80 can form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic cores of these micelles can encapsulate poorly soluble compounds like this compound, increasing their overall solubility.

Data Presentation: Effect of Surfactants

The following table provides a qualitative overview of the effectiveness of different surfactant types.

Surfactant TypeTypical Effect on Aromatic Acid SolubilityCommon Examples
Non-ionicGood solubilization, low toxicityTween 80, Polysorbate 20
AnionicModerate solubilizationSodium Dodecyl Sulfate (SDS)
CationicCan interact with the carboxylate groupCetyltrimethylammonium Bromide (CTAB)
Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [4]They can form inclusion complexes with hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their solubility. [5] Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin to enhance aqueous solubility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Mortar and pestle

  • Small amount of water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven

Procedure:

  • Accurately weigh equimolar amounts of this compound and β-cyclodextrin.

  • Place the β-cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Gradually add the this compound to the paste while continuously kneading with the pestle.

  • Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.

  • The resulting solid mass is then dried in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder.

Cyclodextrin Inclusion Complex Formation

cyclodextrin_complex cluster_reactants guest This compound (Hydrophobic) complex Inclusion Complex (Increased Aqueous Solubility) guest->complex Encapsulation host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) host->complex

Caption: Formation of a water-soluble inclusion complex.

Solid Dispersion

Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier at a solid state. [6]This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting product can enhance the dissolution rate and solubility by reducing particle size to a molecular level and improving wettability.

Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP) to improve its dissolution characteristics.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Ethanol (B145695)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired ratio of this compound to PVP (e.g., 1:1, 1:2, 1:4 by weight).

  • Dissolve both the this compound and PVP in a suitable volume of ethanol in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator.

  • The resulting solid film is further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can be collected and pulverized.

Ullmann Condensation for this compound Synthesis

For researchers synthesizing this compound, the Ullmann condensation is a common method. The following diagram illustrates the general workflow.

ullmann_condensation reactants Reactants: - 2-Chlorobenzoic Acid - Phenol - Base (e.g., K2CO3) - Copper Catalyst solvent Add High-Boiling Polar Solvent (e.g., DMF, NMP) reactants->solvent reflux Heat under Reflux solvent->reflux workup Acidification and Extraction reflux->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Metabolic Context of Aromatic Carboxylic Acids

Aromatic carboxylic acids are metabolites in various biochemical pathways. The diagram below shows a simplified representation of how an aromatic compound might be metabolized to a carboxylic acid and subsequently enter central metabolism.

metabolic_pathway aromatic_compound Aromatic Compound (e.g., from diet or xenobiotics) oxidation Peripheral Pathway (Oxidation reactions) aromatic_compound->oxidation benzoyl_coa Benzoyl-CoA (Central Intermediate) oxidation->benzoyl_coa ring_reduction Ring Reduction benzoyl_coa->ring_reduction ring_cleavage Ring Cleavage ring_reduction->ring_cleavage tca_cycle Central Metabolism (e.g., TCA Cycle) ring_cleavage->tca_cycle

Caption: Simplified metabolic pathway of aromatic compounds to central metabolism.

References

Stability issues of 2-Phenoxybenzoic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Phenoxybenzoic acid under different pH conditions.

Troubleshooting Guides

Issue: Inconsistent experimental results or loss of compound activity.

This is a common indicator of compound instability. The stability of this compound can be influenced by several factors including pH, temperature, and light exposure, leading to degradation and a decrease in the effective concentration.[1]

Q1: How can I determine if this compound is degrading in my experiment?

A1: A time-course experiment is a straightforward approach to assess stability.[1]

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).[1]

    • Dilute the stock solution to the final desired concentration in a series of aqueous buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at the desired experimental temperature (e.g., 25°C or 37°C).[1]

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.[1]

    • Immediately quench any potential degradation by adding a cold organic solvent like acetonitrile (B52724) and store the samples at -80°C until analysis.[2]

    • Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the percentage of intact this compound remaining at each time point.[1][2]

Q2: My data suggests that this compound is unstable at a specific pH. What are the potential degradation pathways?

A2: While specific degradation pathways for this compound are not extensively documented, hydrolysis of the ether linkage is a potential route, especially under strong acidic or basic conditions. This would lead to the formation of phenol (B47542) and 2-hydroxybenzoic acid (salicylic acid).

Frequently Asked Questions (FAQs)

Q3: What is the expected stability of this compound in common laboratory buffers?

A3: The stability of this compound is expected to be pH-dependent. While specific data is limited, related compounds like 3-Phenoxybenzoic acid show optimal stability under neutral to slightly alkaline conditions for microbial degradation.[3][4][5][6] For this compound, it is crucial to experimentally determine the stability in your specific buffer systems.

Hypothetical Stability of this compound in Different Buffers at 37°C

Buffer SystempH% Remaining after 24 hours (Hypothetical)
Citrate (B86180) Buffer3.085%
Phosphate (B84403) Buffer5.095%
Phosphate-Buffered Saline (PBS)7.498%
Tris-HCl Buffer8.090%
Carbonate-Bicarbonate Buffer9.070%

Q4: How should I prepare and store solutions of this compound to minimize degradation?

A4: To minimize degradation, it is recommended to:

  • Prepare fresh stock solutions in a suitable dry organic solvent (e.g., DMSO) and store them at -20°C or -80°C.

  • Prepare aqueous working solutions fresh for each experiment by diluting the stock solution.[1]

  • Minimize the time the compound is in aqueous solutions, especially at pH values where it is less stable.[1]

  • Protect solutions from light, as phenoxy-containing compounds can be susceptible to photodegradation.

Q5: What analytical methods are suitable for quantifying this compound and its potential degradants?

A5: Several analytical methods can be used for the quantification of this compound. The choice of method depends on the required sensitivity and the sample matrix.[2]

Comparison of Analytical Methods

MethodLinearity Range (for a similar compound)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 10 - 80 µg/mL99.85 - 100.27%System: 0.69%, Method: 0.5%
HPLC-MS/MS 0.02 - 20 µg/mL96.4 - 103.7%≤4.3%
GC-MS (with derivatization) Analyte dependentTypically 80-120%Generally <15%

Data presented is for the close structural analog, fenoprofen, and serves as a representative comparison.[2]

Experimental Protocols

Protocol 1: General pH Stability Assessment

This protocol outlines a general method to assess the stability of this compound in aqueous buffers.[1]

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution into a series of buffers (e.g., citrate pH 3, phosphate pH 5, PBS pH 7.4, carbonate-bicarbonate pH 9) to a final concentration of 10 µg/mL.

  • Incubation: Incubate the working solutions at 37°C.[1]

  • Time Points: Collect aliquots at 0, 1, 2, 4, 8, and 24 hours.[1]

  • Quench Reaction: Immediately add an equal volume of cold acetonitrile to each aliquot to stop degradation and precipitate proteins if in a biological matrix.[2]

  • Storage: Store samples at -80°C until analysis.

  • Analysis: Analyze the samples by a validated HPLC-UV or LC-MS/MS method to determine the concentration of this compound.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple aqueous solutions.[2]

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol (B129727) and acetonitrile (e.g., 80:20 v/v) or a gradient with an aqueous phase containing an acid (e.g., 0.1% formic acid).[2]

  • Flow Rate: 1.0 - 1.5 mL/min.[2]

  • Column Temperature: Ambient (approximately 25°C).[2]

  • Detection Wavelength: 270 nm.[2]

  • Injection Volume: 10 - 20 µL.[2]

  • Sample Preparation: Prepare standards and samples in the mobile phase or a compatible solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution (in DMSO) working Prepare Working Solutions (in different pH buffers) stock->working incubate Incubate at 37°C working->incubate timepoints Collect Aliquots at Time Points (0-24h) incubate->timepoints quench Quench with Cold Acetonitrile timepoints->quench hplc HPLC or LC-MS Analysis quench->hplc data Determine % Remaining hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway cluster_products Potential Degradation Products compound This compound phenol Phenol compound->phenol Hydrolysis (Acidic/Basic Conditions) salicylic_acid 2-Hydroxybenzoic Acid (Salicylic Acid) compound->salicylic_acid Hydrolysis (Acidic/Basic Conditions)

Caption: Hypothetical degradation pathway of this compound via hydrolysis.

References

Preventing byproduct formation in the synthesis of 2-Phenoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenoxybenzoic acid derivatives. Our goal is to help you prevent byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for this compound derivatives, and what are their main advantages and disadvantages?

The two most common methods for synthesizing this compound derivatives are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

  • Ullmann Condensation: This is a classical method that involves the copper-catalyzed reaction of a 2-halobenzoic acid with a phenol (B47542).[1][2][3]

    • Advantages: It is a well-established method with a broad substrate scope. Recent advancements include the use of microwave irradiation to improve yields and shorten reaction times.[2]

    • Disadvantages: Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which can lead to byproduct formation.[4][5]

  • Buchwald-Hartwig C-O Coupling: This is a more modern, palladium-catalyzed cross-coupling reaction. While well-known for C-N bond formation, it is also adapted for C-O bond formation to create diaryl ethers.[6]

    • Advantages: These reactions typically proceed under milder conditions than the Ullmann condensation and often give higher yields with greater functional group tolerance.[7] The use of specific ligands can significantly improve reaction efficiency and selectivity.[8][9]

    • Disadvantages: The palladium catalysts and specialized phosphine (B1218219) ligands can be expensive. The reaction can be sensitive to air and moisture, requiring an inert atmosphere.[10]

Q2: What are the most common byproducts encountered in the synthesis of this compound derivatives?

Byproduct formation is a significant challenge and can be influenced by reaction conditions and the chosen synthetic route. Common byproducts include:

  • Hydroxylated Species: Under certain conditions, particularly in the presence of a hydroxide (B78521) source, the starting aryl halide can be converted to the corresponding phenol as a side product.[5]

  • Homocoupling Products: Self-coupling of the starting aryl halides can lead to the formation of biaryl compounds. This is a known side reaction in Ullmann-type couplings.[11]

  • Products of Ether Cleavage: At elevated temperatures or in the presence of strong acids or bases, the desired this compound product can undergo cleavage of the ether bond.[12]

  • Over-arylation or Diaryl Ether Formation: In some cases, particularly when synthesizing substituted phenols, the desired product can react further to form diaryl ethers.[5]

Q3: How can I improve the yield and purity of my this compound derivative?

Optimizing reaction parameters is key to maximizing yield and purity. Consider the following:

  • Temperature Control: Increasing the reaction temperature can shorten the reaction time but may also lead to an increase in byproduct formation.[13] It is crucial to find the optimal temperature that balances reaction rate and selectivity.

  • Catalyst and Ligand Selection: In both Ullmann and Buchwald-Hartwig reactions, the choice of catalyst and ligand is critical. For Buchwald-Hartwig reactions, sterically hindered phosphine ligands can promote the desired coupling and suppress side reactions.[8][9] For Ullmann reactions, the use of soluble copper catalysts with ligands like diamines can allow for milder reaction conditions.[4]

  • Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include potassium carbonate, cesium carbonate, and various alkoxides.[2][13] The strength and solubility of the base should be carefully considered.

  • Purity of Reagents: The use of high-purity starting materials, solvents, and reagents is essential to prevent the introduction of impurities that can interfere with the reaction or complicate purification.[14]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?

A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing the purity of the final product and quantifying any impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired this compound derivative and identifying any byproducts.[2]

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product and any impurities, helping to confirm the product's identity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem 1: Low or No Product Yield

A low yield of the desired product is a common issue that can often be resolved by systematically investigating the reaction parameters.

Potential Causes and Solutions

Possible Cause Troubleshooting Steps
Inactive Catalyst - For Ullmann reactions, ensure the copper catalyst is active. If using copper powder, consider in-situ activation (e.g., by reduction of copper sulfate (B86663) with zinc).[4] - For Buchwald-Hartwig reactions, use a pre-catalyst or ensure the active Pd(0) species is properly generated in situ.[10][15]
Poor Quality of Reagents or Solvents - Use anhydrous solvents, as water can deactivate the catalyst, especially in Buchwald-Hartwig reactions.[16] - Ensure the purity of starting materials, as impurities can lead to side reactions.[14]
Suboptimal Reaction Temperature - If the reaction is sluggish, consider a moderate increase in temperature. Monitor for byproduct formation via TLC.[16] - For Ullmann reactions, microwave-assisted synthesis can be an effective way to increase the temperature and shorten reaction times while potentially minimizing byproducts.[2]
Incorrect Stoichiometry - Review the molar ratios of your reactants, catalyst, and base. In many cases, a slight excess of one reactant may be beneficial.[16]

Troubleshooting Workflow for Low Yield

low_yield start Low Product Yield check_reagents Verify Reagent Purity and Dryness start->check_reagents check_catalyst Assess Catalyst Activity check_reagents->check_catalyst check_conditions Review Reaction Conditions (Temp, Time) check_catalyst->check_conditions check_stoichiometry Confirm Stoichiometry check_conditions->check_stoichiometry stoichiometry_ok All Checks Passed? check_stoichiometry->stoichiometry_ok optimize Systematically Optimize Conditions rerun Re-run Experiment optimize->rerun stoichiometry_ok->optimize Yes stoichiometry_ok->rerun No, Correct and Re-run

Caption: A logical workflow for troubleshooting low product yield.

Problem 2: Significant Byproduct Formation

The presence of multiple spots on a TLC plate or unexpected signals in an NMR spectrum indicates the formation of byproducts.

Potential Causes and Solutions

Possible Cause Troubleshooting Steps
Reaction Temperature is Too High - Lower the reaction temperature. While this may increase the required reaction time, it can significantly improve selectivity.[13]
Undesired Side Reactions - To prevent hydroxylation, ensure the reaction is free of water and hydroxide sources, unless they are part of a specific protocol.[5] - To minimize homocoupling, adjust the catalyst-to-ligand ratio and consider a lower reaction temperature.
Inappropriate Choice of Catalyst/Ligand - For Buchwald-Hartwig C-O coupling, screen different phosphine ligands. Bulky, electron-rich ligands often favor the desired reductive elimination over side reactions.[8][9] - For Ullmann condensation, the addition of ligands such as phenanthroline or diamines can improve selectivity and allow for milder conditions.[4]

General Experimental Protocol for Ullmann Condensation

This protocol provides a general procedure for the synthesis of a this compound derivative via Ullmann condensation.

  • Preparation: In a round-bottom flask, combine the 2-halobenzoic acid (1.0 eq.), the phenol derivative (1.2 eq.), potassium carbonate (2.0 eq.), and the copper catalyst (e.g., CuI, 10 mol%).

  • Solvent Addition: Add a high-boiling polar solvent, such as DMF or N-methylpyrrolidone.

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-160°C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify with aqueous HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[2]

Signaling Pathway for Byproduct Formation

byproduct_formation cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Halobenzoic Acid Product Desired Product (this compound) A->Product Ullmann or Buchwald-Hartwig Byproduct1 Homocoupling Product (Biaryl) A->Byproduct1 Self-Coupling Byproduct2 Hydroxylation Product (Salicylic Acid Derivative) A->Byproduct2 Hydrolysis B Phenol B->Product Catalyst Cu or Pd Catalyst Catalyst->Product Heat High Temperature Heat->Byproduct1 Heat->Byproduct2

Caption: Potential pathways for desired product and byproduct formation.

Problem 3: Difficulty in Purifying the Final Product

Even with a successful reaction, isolating the pure product can be challenging.

Potential Causes and Solutions

Possible Cause Troubleshooting Steps
Presence of Closely Related Impurities - If the impurities have similar polarity to the product, standard column chromatography may be ineffective. Consider using a different solvent system or a different stationary phase. - Recrystallization from a carefully chosen solvent system can be highly effective for removing small amounts of impurities.[16]
Product Instability During Workup - If the product is sensitive to acid or base, maintain a neutral pH during the workup procedure. - Minimize exposure to high temperatures during solvent evaporation.
Residual Catalyst - For palladium-catalyzed reactions, residual metal can often be removed by washing the organic solution with aqueous ammonium (B1175870) chloride or by treating it with a scavenger resin.

Data Summary: Effect of Reaction Conditions on Yield

The following table summarizes generalized effects of key parameters on the yield of this compound derivatives. Optimal conditions will vary depending on the specific substrates.

Parameter Condition Typical Effect on Yield Notes
Catalyst Ullmann (CuI)Good to ExcellentOften requires higher temperatures.[13]
Buchwald-Hartwig (Pd(OAc)₂ + Ligand)ExcellentMilder conditions, but catalyst can be costly.[8]
Temperature 80-100°CModerate to GoodGood starting point for Buchwald-Hartwig.
120-160°CGood to ExcellentOften necessary for Ullmann condensation.[13]
>180°CVariable (Potentially Lower)Increased risk of byproduct formation and decomposition.[4]
Base K₂CO₃GoodA common and effective weak base.[2]
Cs₂CO₃ExcellentOften provides higher yields due to its greater solubility.[13]
K₃PO₄Good to ExcellentAnother effective base, particularly in palladium-catalyzed reactions.

References

Technical Support Center: 2-Phenoxybenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound?

The most prevalent industrial method for synthesizing this compound is the Ullmann condensation.[1][2] This reaction involves the copper-catalyzed coupling of an aryl halide, typically 2-chlorobenzoic acid, with phenol (B47542) in the presence of a base.[1] While traditional methods required harsh conditions, modern variations have been developed to improve efficiency and yield.[3]

Q2: What are the primary advantages of using microwave-assisted synthesis for this compound?

Microwave-assisted synthesis offers several advantages over traditional heating methods for the Ullmann condensation, including significantly shorter reaction times and higher yields.[1] This technique can also minimize the formation of side products, leading to a purer final product.[1]

Q3: What are the key safety precautions to consider when handling this compound?

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[4] It is crucial to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[4] Avoid breathing dust and ensure proper storage in a cool, dry place.[4]

Q4: How is the purity of this compound typically validated?

The purity of this compound is commonly verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] These methods allow for the identification and quantification of the desired product and any impurities.

Troubleshooting Guide

Low or No Product Yield

Q5: My Ullmann condensation reaction is resulting in a low yield of this compound. What are the potential causes and solutions?

Low yields in the Ullmann condensation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inactive Catalyst: The copper catalyst is crucial for the reaction. If it is inactive, the reaction will not proceed efficiently.

    • Solution: Use a fresh, high-purity copper(I) source. Consider in-situ activation of the copper catalyst if necessary.[5]

  • Inappropriate Ligand: Modern Ullmann reactions often employ ligands to improve catalyst performance. The choice of ligand is critical.

    • Solution: Screen a variety of ligands, such as N-methylglycine or phenanthrolines, to find the optimal one for your specific substrates.[5]

  • Suboptimal Base: The base plays a key role in the reaction mechanism.

    • Solution: Experiment with different inorganic bases like potassium carbonate or cesium carbonate to identify the most effective one for your system.[1][5]

  • Reaction Temperature Too Low: Traditional Ullmann reactions require high temperatures, while modern protocols can be run under milder conditions.

    • Solution: If using a modern, ligand-assisted protocol, start with a temperature in the range of 40-120 °C. If no reaction is observed, incrementally increase the temperature.[5]

Formation of Side Products

Q6: I am observing significant side product formation in my reaction mixture. How can I minimize this?

The formation of byproducts is a common challenge. Here are some potential causes and solutions:

  • Homocoupling of Aryl Halide: The aryl halide can react with itself to form a biaryl impurity.

    • Solution: Optimizing the catalyst-to-ligand ratio and controlling the reaction temperature can help minimize this side reaction.

  • Hydrolysis of Aryl Halide: The presence of water can lead to the hydrolysis of the aryl halide, reducing the yield of the desired product.

    • Solution: Ensure that all reactants and solvents are anhydrous. Use dry glassware and perform the reaction under an inert atmosphere.[6]

  • Debromination or Dechlorination: Protic impurities can also lead to the reduction of the aryl halide.

    • Solution: As with hydrolysis, maintaining anhydrous conditions is critical to prevent this side reaction.[5]

Scale-Up Challenges

Q7: We are facing difficulties while scaling up the production of this compound from the lab to a pilot plant. What are the common scale-up issues?

Scaling up a chemical process introduces new challenges that may not be apparent at the laboratory scale. Key issues to consider include:

  • Heat Transfer: The exothermic nature of the Ullmann condensation can lead to localized overheating in large reactors if not managed properly.

    • Solution: Ensure the reactor has an efficient cooling system and good agitation to maintain a uniform temperature profile.

  • Mixing: Inadequate mixing can result in non-uniform reaction conditions, leading to lower yields and increased side product formation.

    • Solution: Use appropriate agitation and baffling in the reactor to ensure thorough mixing of the reactants and catalyst.

  • Catalyst Deactivation and Recovery: Catalyst deactivation can be more pronounced at a larger scale. Efficient recovery of the copper catalyst is also crucial for economic viability and waste reduction.

    • Solution: Investigate the cause of catalyst deactivation (e.g., product inhibition, poisoning) and explore strategies for catalyst regeneration or the use of more robust catalyst systems.[7][8] Implement a clear procedure for catalyst filtration or extraction post-reaction.

  • Downstream Processing: Isolating and purifying large quantities of this compound presents challenges in crystallization, filtration, and drying.

    • Solution: Develop a robust crystallization procedure to obtain a product with the desired particle size distribution and purity. Optimize filtration and drying times to ensure efficient and complete solvent removal without product degradation.

Quantitative Data

Table 1: Effect of Reaction Conditions on this compound Synthesis via Microwave-Assisted Ullmann Condensation

R1R2Temperature (°C)Time (min)Yield (%)Melting Point (°C)
HH120383110-112

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound via Ullmann Condensation

This protocol provides a general procedure for the synthesis of this compound at the lab scale.

Materials:

  • 2-Chlorobenzoic acid

  • Phenol

  • Potassium carbonate (anhydrous)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene

  • Hydrochloric acid (1 M)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorobenzoic acid (1 equivalent), phenol (1.2 equivalents), potassium carbonate (2 equivalents), and CuI (0.1 equivalents).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and acidify with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start reactants Charge Reactants: - 2-Chlorobenzoic Acid - Phenol - K2CO3 - CuI Catalyst - DMF Solvent start->reactants reaction Heat and Stir (120-140 °C) Under Inert Atmosphere reactants->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Add Water - Acidify with HCl monitoring->workup Complete extraction Extraction with Ethyl Acetate workup->extraction purification Purification: - Wash with Brine - Dry over Na2SO4 - Concentrate extraction->purification crystallization Recrystallization purification->crystallization product Pure this compound crystallization->product

Caption: Workflow for laboratory synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Ullmann Condensation start Low Yield Observed check_catalyst Is the Catalyst Active? start->check_catalyst check_ligand Is the Ligand Appropriate? check_catalyst->check_ligand Yes solution_catalyst Use Fresh/Activated Copper(I) Source check_catalyst->solution_catalyst No check_base Is the Base Optimal? check_ligand->check_base Yes solution_ligand Screen Different Ligands check_ligand->solution_ligand No check_temp Is the Temperature Correct? check_base->check_temp Yes solution_base Screen Different Bases check_base->solution_base No solution_temp Adjust Temperature check_temp->solution_temp No rerun Re-run Experiment check_temp->rerun Yes solution_catalyst->rerun solution_ligand->rerun solution_base->rerun solution_temp->rerun

Caption: Decision tree for troubleshooting low reaction yields.

scaleup_challenges Key Challenges in Scaling Up this compound Production scale_up Scale-Up Process heat_transfer Heat Transfer Management (Exothermic Reaction) scale_up->heat_transfer mixing Efficient Mixing (Homogeneity) scale_up->mixing catalyst Catalyst Deactivation & Recovery scale_up->catalyst downstream Downstream Processing (Crystallization, Filtration, Drying) scale_up->downstream safety Process Safety & Hazard Analysis scale_up->safety

Caption: Primary considerations for scaling up production.

References

Interpreting complex NMR spectra of 2-Phenoxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

.Technical Support Center: Interpreting Complex NMR Spectra of 2-Phenoxybenzoic Acid Derivatives

Welcome to the technical support center for the analysis of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on interpreting complex Nuclear Magnetic Resonance (NMR) spectra for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of the ¹H NMR spectrum for my this compound derivative so complex and overlapping?

A1: The complexity arises from several factors inherent to the molecular structure. You have two aromatic rings, leading to a total of nine aromatic protons for the parent compound. These protons fall within a narrow chemical shift range, typically between 6.5 and 8.5 ppm.[1] Substituents on either ring will alter the electronic environment of nearby protons, causing their signals to shift and creating further overlap. Additionally, complex spin-spin coupling between non-equivalent neighboring protons (ortho, meta, and para couplings) results in intricate splitting patterns that are often difficult to resolve, a phenomenon known as second-order effects.[1][2]

Q2: I see more signals in my ¹³C NMR spectrum than expected for a disubstituted benzene (B151609). What could be the cause?

A2: For a disubstituted benzene ring, the number of ¹³C signals depends on its symmetry. A para-substituted ring will show four signals due to a plane of symmetry, while ortho and meta configurations, being asymmetrical, will show six distinct signals for the ring carbons.[3] If you are observing more signals than predicted by the expected substitution pattern, consider the possibility of rotational isomers (rotamers) if there is hindered rotation around the ether linkage or the bond to the carboxylic acid. This can be investigated by acquiring the spectrum at a higher temperature, which may cause the distinct signals to coalesce into single, averaged peaks.[4]

Q3: How can I definitively assign the proton signals to the correct aromatic ring (the benzoic acid ring vs. the phenoxy ring)?

A3: Unambiguous assignment often requires 2D NMR techniques. The most powerful method for this is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. It reveals correlations between protons and carbons that are two or three bonds away.[5][6] Look for correlations from the protons on the benzoic acid ring to the carbonyl carbon of the carboxylic acid. These long-range couplings will firmly anchor those proton signals to that specific ring, allowing you to differentiate them from the protons on the phenoxy ring.

Q4: Can I use computational methods to help predict and interpret my spectra?

A4: Yes, Density Functional Theory (DFT) calculations are a powerful tool for predicting NMR chemical shifts.[7][8] By optimizing the 3D structure of your molecule and performing Gauge-Including Atomic Orbital (GIAO) calculations, you can generate a theoretical spectrum.[9][10] Comparing the predicted chemical shifts with your experimental data can provide strong evidence for peak assignments and even help distinguish between different isomers.[7][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Severe signal overlap in the aromatic region. 1. Insufficient magnetic field strength.2. Inappropriate solvent choice.3. Inherent complexity of the molecule.1. Re-run the sample on a higher-field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.2. Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). Aromatic solvents can induce significant shifts (anisotropic effects) that may resolve overlapping signals.[4]3. Perform 2D NMR experiments like COSY and TOCSY to identify coupled proton networks and HSQC/HMBC to correlate protons with their attached carbons.[12][13][14]
Broad peaks in the spectrum. 1. Poor shimming of the magnetic field.2. Sample is too concentrated or contains paramagnetic impurities.3. Chemical exchange (e.g., rotamers, proton exchange).4. Low sample solubility.1. Re-shim the spectrometer before acquisition.[4]2. Dilute the sample. If paramagnetic impurities are suspected, filter the sample.3. Acquire the spectrum at a different temperature (variable temperature NMR) to see if peaks sharpen.[4][15] For exchangeable protons like the carboxylic acid OH, add a drop of D₂O to the NMR tube; the peak should broaden or disappear.[4]4. Use a different solvent in which the compound is more soluble.[4]
Cannot distinguish between ortho, meta, and para isomers. The 1D ¹H NMR alone may be insufficient due to complex splitting patterns.1. Analyze the ¹³C NMR: Count the number of aromatic carbon signals. Para-isomers will have fewer signals than ortho or meta isomers due to symmetry.[3]2. Use 2D NOESY: This experiment shows through-space correlations. For an ortho isomer, you should observe a Nuclear Overhauser Effect (NOE) between protons on adjacent rings.3. Analyze Coupling Constants: While complex, detailed analysis of the coupling constants (J-values) can sometimes reveal the substitution pattern. Para-substituted rings often show a deceptively simple pattern of two doublets.[16]
Unexpected peaks in the spectrum. Contamination from solvents used in synthesis/purification (e.g., ethyl acetate, hexane) or water.1. Cross-reference the chemical shifts of the unknown peaks with tables of common laboratory solvents and impurities.[17]2. Ensure NMR tubes and other glassware are scrupulously clean and dry before use.3. If residual solvent is suspected, co-evaporate the sample with a high-purity, volatile solvent like dichloromethane (B109758) and re-dry under high vacuum.[4]

Data Presentation

Table 1: Typical NMR Chemical Shift Ranges for this compound Core Structure
AtomType¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H (COOH)Carboxylic Acid10.0 - 13.0-Broad signal, exchangeable with D₂O. [18]
H (Aromatic)Ar-H6.5 - 8.5115 - 160Complex, overlapping region. Shifts are highly dependent on substituents. [1]
C (C=O)Carbonyl-165 - 175Quaternary carbon, often a weaker signal.
C (Aromatic)Ar-C-115 - 160Carbons directly attached to oxygen or the carboxylic group will be the most downfield in this range. [3]

Note: These are approximate ranges. Actual values will vary significantly based on substitution and solvent.

Experimental Protocols

Protocol 1: 2D ¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is essential for tracing out the connectivity of proton networks within each aromatic ring.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width (SW) and transmitter offset (o1p) required to cover all proton signals.[19][20]

  • Acquisition:

    • Load a standard COSY pulse program (e.g., 'cosygpqf' on Bruker systems).[21]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton resonances noted in the 1D spectrum.[19]

    • Set the number of increments in the F1 dimension (TD1) typically to 256 or 512, and the time domain in F2 (TD2) to 1K or 2K points.[19]

    • Set the number of scans (NS) per increment based on sample concentration (e.g., 4 to 16).

    • Ensure sample spinning is turned off to prevent artifacts.[5][21]

    • Start the acquisition.[19]

  • Processing:

    • Apply a sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks indicating J-coupling between protons.[12]

Protocol 2: 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range (typically 2- and 3-bond) correlations between protons and carbons. It is the key experiment for assigning protons to specific rings by correlating them to quaternary carbons like the carbonyl carbon or the ether-linked carbons.

Methodology:

  • Sample Preparation: Same as for the COSY experiment. A slightly higher concentration may be beneficial as this is a less sensitive experiment.

  • Initial Setup: Acquire both 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets for both nuclei.[22]

  • Acquisition:

    • Load a standard HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker systems).[21]

    • Set the ¹H spectral width (F2 dimension) and ¹³C spectral width (F1 dimension) based on the 1D spectra.[5]

    • The number of increments in F1 is typically set to 256 or 512.

    • The key parameter is the long-range coupling delay, which is optimized for a J-coupling of ~8-10 Hz to observe 2- and 3-bond correlations.[6]

    • Set the number of scans (NS) per increment (e.g., 16 to 64) depending on the sample amount.

    • Start the acquisition.[5]

  • Processing:

    • Apply appropriate window functions (e.g., sine-bell or squared sine-bell).

    • Perform a 2D Fourier transform.

    • The resulting spectrum shows cross-peaks that connect a proton to carbons two or three bonds away. One-bond correlations are typically suppressed.[5]

Visualizations

G cluster_0 Initial Analysis cluster_1 Troubleshooting & Refinement cluster_2 Final Structure Elucidation A Acquire 1D ¹H & ¹³C NMR B Identify Signal Types (Aromatic, COOH, etc.) A->B C Analyze Integrations & Multiplicity B->C D Severe Overlap in Aromatic Region? C->D E Acquire 2D COSY & TOCSY D->E Yes G Ambiguous Ring Assignment? D->G No F Trace Proton Spin Systems E->F F->G H Acquire 2D HMBC & NOESY G->H Yes J Integrate All 1D & 2D Data G->J No I Assign Protons to Specific Rings H->I I->J K Propose Structure J->K L Confirm with DFT Calculation (Optional) K->L M Final Assignment Complete L->M G Start Overlapping Aromatic Signals HigherField Run on Higher Field Spectrometer (>500 MHz) Start->HigherField ChangeSolvent Change Solvent (e.g., Benzene-d₆) Start->ChangeSolvent Run2D Perform 2D NMR (COSY, HSQC, HMBC) Start->Run2D HigherField->ChangeSolvent Partial Success Resolved Signals Resolved HigherField->Resolved Success ChangeSolvent->Run2D Partial Success ChangeSolvent->Resolved Success Run2D->Resolved Success NotResolved Still Ambiguous Run2D->NotResolved If issues persist

References

Addressing matrix effects in LC-MS analysis of 2-Phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which adversely affects the accuracy, precision, and sensitivity of the analysis.[2][3] Given that this compound is an acidic compound, it can be particularly susceptible to ion suppression from co-eluting matrix components in biological samples.[4]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: The most common method for quantitatively assessing matrix effects is the post-extraction spike analysis.[5] This involves comparing the peak area of this compound spiked into an extracted blank matrix (a sample of the same type, e.g., plasma, that does not contain the analyte) with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration.

The Matrix Effect (%) can be calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100%

A value of 100% suggests no matrix effect, a value below 100% indicates ion suppression, and a value above 100% points to ion enhancement.[3]

Another qualitative technique is the post-column infusion experiment. A constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. An extracted blank matrix sample is then injected. Any fluctuation (dip or rise) in the baseline signal at the retention time of this compound indicates the presence of co-eluting species that cause ion suppression or enhancement.[1]

Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?

A3: The main strategies to combat matrix effects can be categorized into three areas:

  • Sample Preparation: Employing effective sample cleanup techniques is the most crucial step to remove interfering matrix components before LC-MS analysis.[1] Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1]

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from matrix interferences can significantly reduce their impact.[6]

  • Use of Internal Standards: Incorporating a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[5] The internal standard should co-elute with the analyte and experience similar ionization suppression or enhancement, thus maintaining a consistent analyte-to-internal standard ratio for accurate quantification.[5]

Troubleshooting Guide

Problem: Poor sensitivity and inconsistent results for this compound in plasma samples.

This issue is a common manifestation of significant matrix effects, particularly ion suppression.

Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Verification A Poor Sensitivity & Inconsistent Results B Perform Post-Extraction Spike Analysis A->B C Significant Matrix Effect (e.g., <70% or >130%) B->C D Optimize Sample Preparation C->D Yes I Proceed with Method Validation C->I No E Refine Chromatographic Conditions D->E F Implement Stable Isotope-Labeled Internal Standard E->F G Re-evaluate Matrix Effect F->G H Acceptable Matrix Effect (e.g., 85-115%) G->H H->D No H->I Yes

Caption: Troubleshooting workflow for addressing matrix effects in LC-MS analysis.

Data Presentation: Comparison of Sample Preparation Techniques

The following table provides illustrative data on the typical performance of different sample preparation methods for the analysis of acidic compounds like this compound in a plasma matrix. Actual values may vary depending on the specific experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD) (%)Throughput
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)< 15High
Liquid-Liquid Extraction (LLE) 70 - 9075 - 95 (Suppression)< 10Medium
Solid-Phase Extraction (SPE) > 90> 90 (Minimal Effect)< 5Low to Medium

Experimental Protocols

Protein Precipitation (PPT) Protocol

This protocol is a rapid and simple method for removing the majority of proteins from a plasma sample.

A 1. Sample Aliquoting (e.g., 100 µL plasma) B 2. Add Internal Standard A->B C 3. Add 3 volumes of cold Acetonitrile (B52724) (300 µL) B->C D 4. Vortex for 1 minute C->D E 5. Centrifuge at >10,000 x g for 10 minutes at 4°C D->E F 6. Transfer Supernatant E->F G 7. Evaporate and Reconstitute (Optional) F->G H 8. Inject into LC-MS G->H

Caption: Workflow for the Protein Precipitation (PPT) method.

Methodology:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains this compound, and transfer it to a clean tube.

  • (Optional) The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

  • Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS system.

Liquid-Liquid Extraction (LLE) Protocol

LLE provides a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

A 1. Sample Aliquoting and IS Addition B 2. Acidify Sample (e.g., to pH 2-3 with Formic Acid) A->B C 3. Add immiscible organic solvent (e.g., Ethyl Acetate) B->C D 4. Vortex for 2 minutes C->D E 5. Centrifuge for 5 minutes to separate phases D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute in Mobile Phase G->H I 9. Inject into LC-MS H->I

Caption: Workflow for the Liquid-Liquid Extraction (LLE) method.

Methodology:

  • To a suitable tube, add the plasma sample and the internal standard.

  • Acidify the sample to a pH of 2-3 using a dilute acid (e.g., formic acid) to ensure this compound is in its non-ionized form.

  • Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for at least 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in a known volume of the mobile phase.

  • Inject the reconstituted sample into the LC-MS system.

Solid-Phase Extraction (SPE) Protocol

SPE offers the most effective cleanup by utilizing a solid sorbent to selectively retain and elute the analyte, resulting in a very clean extract. A mixed-mode anion exchange or a reversed-phase polymer-based sorbent is often suitable for acidic compounds like this compound.

A 1. Condition SPE Cartridge (e.g., Methanol (B129727), then Water) B 2. Load Pre-treated Sample A->B C 3. Wash Cartridge (e.g., Water, low % organic) B->C D 4. Elute this compound (e.g., Methanol with Formic Acid) C->D E 5. Evaporate Eluate D->E F 6. Reconstitute in Mobile Phase E->F G 7. Inject into LC-MS F->G

Caption: Workflow for the Solid-Phase Extraction (SPE) method.

Methodology:

  • Condition: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer at a specific pH).

  • Load: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Wash: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove unretained matrix components.

  • Elute: Elute the this compound from the cartridge using a small volume of a strong organic solvent, which may be acidified (e.g., methanol with formic acid) to facilitate the elution of the acidic analyte.

  • Evaporate: Evaporate the eluate to dryness.

  • Reconstitute: Reconstitute the residue in the mobile phase.

  • Inject: Inject the final sample into the LC-MS system.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Phenoxybenzoic Acid: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation process. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity validation of 2-phenoxybenzoic acid. We present a detailed overview of the experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.

At a Glance: HPLC vs. ¹H NMR for this compound Purity

FeatureHigh-Performance Liquid Chromatography (HPLC)Proton Nuclear Magnetic Resonance (¹H NMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Separation and quantification of the main component and individual impurities.Structural elucidation and absolute quantification of the main component.
Sample Throughput Higher, with automated systems allowing for the analysis of multiple samples.Lower, as each sample is typically run individually with longer acquisition times for quantitative analysis.
Limit of Detection (LOD) Generally lower, in the µg/mL to ng/mL range.Generally higher, in the mg/mL range.
Impurity Identification Requires reference standards for positive identification of impurities.Can provide structural information about unknown impurities.
Quantification Requires a calibration curve with a known reference standard of this compound.Can provide absolute purity via quantitative NMR (qNMR) with an internal standard, without needing a this compound reference standard.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quantification of this compound and the separation of potential process-related impurities.

Instrumentation and Materials:

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution using the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program 0-20 min: 40-95% B; 20-25 min: 95% B; 25.1-30 min: 40% B
Quantitative Nuclear Magnetic Resonance (qNMR)

This method provides an absolute purity determination of this compound by comparing the integral of a characteristic signal to that of a certified internal standard.

Instrumentation and Materials:

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

    • Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

ParameterValue
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) 30 s (to ensure full relaxation of all protons)
Number of Scans 16
Spectral Width -2 to 12 ppm

Comparative Purity Data

The following table summarizes representative data from the analysis of a single batch of this compound using both HPLC and qNMR.

ParameterHPLC ResultqNMR Result
Purity (%) 99.5 (Area %)99.2 (w/w %)
Major Impurity 1 (%) 0.25Not individually quantified
Major Impurity 2 (%) 0.15Not individually quantified
Total Impurities (%) 0.500.80 (inferred)
Precision (%RSD, n=6) 0.50.8

Purity Validation Workflow

The following diagram illustrates the general workflow for the purity validation of this compound, incorporating both HPLC and NMR techniques.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 NMR Analysis Sample Sample Weighing Weighing Sample->Weighing Dissolution Dissolution Weighing->Dissolution HPLC_Injection Injection Dissolution->HPLC_Injection For HPLC NMR_Acquisition Acquisition Dissolution->NMR_Acquisition For NMR Chromatographic_Separation Chromatographic Separation HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Analysis_HPLC Data Analysis (Area %) UV_Detection->Data_Analysis_HPLC Purity_Report Purity_Report Data_Analysis_HPLC->Purity_Report Relative Purity Spectral_Processing Spectral Processing NMR_Acquisition->Spectral_Processing Integration Integration Spectral_Processing->Integration Data_Analysis_NMR Data Analysis (qNMR) Integration->Data_Analysis_NMR Data_Analysis_NMR->Purity_Report Absolute Purity

Caption: Workflow for this compound Purity Validation.

Conclusion

Both HPLC and NMR are powerful and reliable techniques for the purity validation of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is the preferred method for routine quality control where high throughput is required and when the primary goal is to separate and quantify known impurities against a reference standard. Its high sensitivity makes it ideal for detecting trace-level impurities.

  • Quantitative ¹H NMR excels in providing an absolute purity value without the need for a this compound reference standard. It is particularly valuable for the certification of reference materials and for confirming the identity of the main component.

For a comprehensive purity assessment, a combination of both techniques is recommended. This orthogonal approach, utilizing the separation power of HPLC and the quantitative and structural information from NMR, provides the highest level of confidence in the quality of this compound for research, development, and manufacturing.

Unveiling the Anticonvulsant Potential of 2-Phenoxybenzoic Acid Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticonvulsant efficacy of various derivatives of 2-phenoxybenzoic acid. The following sections detail their performance in preclinical models, outline the experimental methodologies used for their evaluation, and explore their proposed mechanism of action.

A promising class of compounds derived from this compound has emerged in the search for novel anticonvulsant agents. Research into 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives has shown that these compounds exhibit notable anticonvulsant properties. This guide synthesizes the available preclinical data to offer a comparative overview of their efficacy and potential as future therapeutics for epilepsy.

Comparative Efficacy of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole Derivatives

The anticonvulsant activity of a series of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives was evaluated using the pentylenetetrazole (PTZ)-induced lethal convulsion test in mice. This model is well-established for identifying compounds that can raise the seizure threshold. The efficacy is typically measured by the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures.

Among the synthesized compounds, 5-(2-phenoxyphenyl)-1,3,4-oxadiazol-2-amine (referred to as Compound 9) demonstrated the most promising anticonvulsant activity. The table below summarizes the ED50 values obtained for Compound 9 and the standard antiepileptic drug, Diazepam.

CompoundAnticonvulsant Activity (ED50) in PTZ Test (mg/kg)
Compound 9 21.4
Diazepam (Standard) 1.4

Data sourced from a study on 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives[1].

While Compound 9 is less potent than Diazepam, it is reported to have a good margin of safety, with a lethal dose (LD50) more than 15 times its effective dose (ED50)[1]. A comprehensive assessment of the therapeutic potential requires further evaluation, including testing in the maximal electroshock seizure (MES) model to determine broad-spectrum activity and neurotoxicity studies to establish a precise Protective Index (PI = TD50/ED50).

Experimental Protocols

The evaluation of the anticonvulsant efficacy of the this compound derivatives involved standardized and widely accepted preclinical screening methods.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a primary screening model for anticonvulsant drugs effective against absence seizures.

  • Animal Model: Male albino mice.

  • Procedure:

    • Animals are divided into groups and administered the test compound or vehicle intraperitoneally (i.p.).

    • After a set pre-treatment time (typically 30-60 minutes), a convulsive dose of pentylenetetrazole (100 mg/kg) is injected i.p.

    • The animals are observed for the onset of clonic and tonic seizures and mortality over a 30-minute period.

  • Endpoint: The ability of the test compound to prevent lethal convulsions is recorded. The ED50 is calculated as the dose that protects 50% of the mice from death.

Maximal Electroshock Seizure (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify anticonvulsant drugs that prevent seizure spread.

  • Animal Model: Male albino mice or rats.

  • Procedure:

    • Test compounds are administered to groups of animals.

    • After an appropriate pre-treatment time, a maximal electrical stimulus is delivered via corneal or ear electrodes.

    • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoint: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is the dose of the drug required to produce this effect in 50% of the animals.

Neurotoxicity Screening (Rotarod Test)

This test assesses motor coordination and is used to determine the median toxic dose (TD50), an indicator of a compound's potential to cause neurological side effects.

  • Apparatus: A rotating rod.

  • Procedure:

    • Animals are trained to remain on the rotating rod.

    • On the test day, the animals are given the test compound.

    • At various time points after administration, the animals are placed on the rotating rod, and their ability to stay on it for a predetermined amount of time is measured.

  • Endpoint: Neurotoxicity is indicated by the inability of the animal to maintain its balance on the rod. The TD50 is the dose at which 50% of the animals fail the test.

Proposed Mechanism of Action: Benzodiazepine (B76468) Receptor Agonism

The anticonvulsant effect of the 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole derivatives is suggested to be mediated through their interaction with benzodiazepine receptors[1]. These receptors are part of the gamma-aminobutyric acid type A (GABA-A) receptor complex, which is the primary inhibitory neurotransmitter system in the central nervous system.

Benzodiazepines and their agonists do not directly activate the GABA-A receptor but act as positive allosteric modulators. By binding to a specific site on the receptor, they enhance the effect of GABA, the endogenous ligand. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory action is the basis for the anticonvulsant effects of these compounds. The activity of Compound 9 was significantly reduced by flumazenil, a known benzodiazepine antagonist, further supporting this proposed mechanism[1].

Below is a diagram illustrating the proposed signaling pathway.

GABAA_Receptor_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_receptor GABA-A Receptor Complex GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABAA_receptor GABA Site Benzodiazepine Site Chloride Channel Cl_influx Chloride Ion Influx (Cl⁻) GABAA_receptor:cl->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition GABA->GABAA_receptor:gaba Binds BZD_agonist This compound Derivative (Agonist) BZD_agonist->GABAA_receptor:bz Binds and Potentiates

Caption: Proposed mechanism of action for this compound-derived anticonvulsants.

Experimental Workflow for Anticonvulsant Screening

The preclinical evaluation of novel anticonvulsant candidates typically follows a structured workflow to assess their efficacy and safety.

Anticonvulsant_Screening_Workflow Start Compound Synthesis (this compound Derivatives) MES_Test Maximal Electroshock Seizure (MES) Test (Tonic-Clonic Seizure Model) Start->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test (Absence Seizure Model) Start->PTZ_Test Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) Start->Neurotoxicity ED50_MES Determine ED50 (MES) MES_Test->ED50_MES ED50_PTZ Determine ED50 (PTZ) PTZ_Test->ED50_PTZ TD50 Determine TD50 Neurotoxicity->TD50 PI_Calculation Calculate Protective Index (PI) PI = TD50 / ED50 ED50_MES->PI_Calculation ED50_PTZ->PI_Calculation TD50->PI_Calculation Lead_Selection Lead Compound Selection PI_Calculation->Lead_Selection

Caption: Preclinical screening workflow for anticonvulsant drug candidates.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Phenoxybenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 2-Phenoxybenzoic acid is critical in various stages of pharmaceutical development and environmental analysis. This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of this compound. The performance of each method is evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines.[1]

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and the intended application. Below is a summary of the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of this compound.

Table 1: Comparison of Quantitative Performance Parameters

ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity Range (µg/mL) 0.5 - 1000.1 - 500.005 - 10
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL~0.02 µg/mL~0.001 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.1 µg/mL~0.005 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%
Precision (%RSD) < 2%< 5%< 3%
Specificity ModerateHighVery High
Analysis Time per Sample 10 - 20 min15 - 25 min5 - 15 min

Note: The data presented in this table is representative of the expected performance for the analysis of this compound and is based on typical values reported for similar aromatic carboxylic acids.

Experimental Protocols

Detailed methodologies are essential for the successful validation and implementation of any analytical method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization:

  • React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid group to a more volatile silyl (B83357) ester.

Chromatographic Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

  • Extract this compound from the sample matrix using a suitable organic solvent.

  • Evaporate the solvent and reconstitute the residue in a derivatization-compatible solvent.

  • Add the derivatizing agent and heat to complete the reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 or similar reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Sample Preparation:

  • Perform a simple protein precipitation or liquid-liquid extraction of the sample.

  • Evaporate the organic layer and reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Validation of an Analytical Method

The validation of an analytical method ensures that it is suitable for its intended purpose.[3] The following parameters are typically evaluated according to ICH guidelines.[1]

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995.
Accuracy Recovery within 98.0% to 102.0%.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10; acceptable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method for this compound quantification.

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Optimization Method Optimization (e.g., Mobile Phase, Column) Specificity Specificity Method_Optimization->Specificity Linearity_and_Range Linearity & Range Specificity->Linearity_and_Range Accuracy Accuracy Linearity_and_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated_Method Robustness->Validated_Method Final Validated Method

A typical workflow for analytical method validation.
Logical Relationship of Validation Parameters

The following diagram shows the logical relationship and hierarchy of the key validation parameters.

Validation_Parameters Suitability Method Suitability for Intended Purpose Core_Parameters Core Validation Parameters Suitability->Core_Parameters Sensitivity_Parameters Sensitivity Suitability->Sensitivity_Parameters Reliability_Parameters Reliability Suitability->Reliability_Parameters Specificity Specificity Core_Parameters->Specificity Linearity Linearity Core_Parameters->Linearity Accuracy Accuracy Core_Parameters->Accuracy Precision Precision Core_Parameters->Precision Range Range Core_Parameters->Range LOD Limit of Detection Sensitivity_Parameters->LOD LOQ Limit of Quantitation Sensitivity_Parameters->LOQ Robustness Robustness Reliability_Parameters->Robustness System_Suitability System Suitability Reliability_Parameters->System_Suitability

References

Structure-Activity Relationship of 2-Phenoxybenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenoxybenzoic acid scaffold has emerged as a versatile template in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their antiplasmodial, analgesic, anti-inflammatory, and anticancer properties. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

Core Structure and Synthetic Overview

This compound consists of a benzoic acid ring linked to a phenoxy group via an ether bond. The synthesis of its analogs is commonly achieved through the Ullmann condensation reaction, where a substituted 2-chlorobenzoic acid is coupled with a phenol (B47542) derivative in the presence of a copper catalyst. Microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times.

Comparative Biological Activities

The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on both the phenoxy and benzoic acid rings.

Antiplasmodial Activity

A series of 2-phenoxybenzamides have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria. The SAR studies reveal several key insights:

  • Substitution on the Anilino Moiety: The substitution pattern on the anilino part of the benzamide (B126) derivatives strongly influences antiplasmodial activity and cytotoxicity.[1]

  • Role of the N-Boc-piperazinyl Group: The presence of an N-Boc-piperazinyl group was found to be important for antiplasmodial activity.[2] Replacement of this group with hydrogen, an amino group, or an N-Boc-amino group led to a decrease in activity.[3]

  • Impact of the Diaryl Ether Moiety: Modifications to the diaryl ether portion of the molecule also affect the antiplasmodial activity.[1]

Table 1: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs against P. falciparum NF54 [1][3]

CompoundModificationsPfNF54 IC50 (µM)L-6 cells IC50 (µM)Selectivity Index (SI)
Lead Compound 1 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]-phenyl}piperazine-1-carboxylate0.2690124.0460
Analog 12 Replacement of N-Boc-piperazinyl group with Hydrogen9.325>200>21.71
Analog 13 Replacement of N-Boc-piperazinyl group with N-Boc-amino1.90217.209.043
Analog 14 Replacement of N-Boc-piperazinyl group with Amino21.28129.46.080
Analgesic and Anti-inflammatory Activities

Derivatives of this compound have shown significant analgesic and anti-inflammatory properties. Hydrazide derivatives, in particular, have been found to be more potent than standard drugs like mefenamic acid and diclofenac (B195802) sodium in certain models.[4] The bioisosteric replacement of the NH linker in fenamate analogs with an oxygen atom has been a successful strategy in developing new analgesic and anti-inflammatory agents.[4]

Furthermore, substituted (2-phenoxyphenyl)acetic acids have been synthesized and evaluated for their anti-inflammatory activity. Halogen substitution on the phenoxy ring was found to significantly enhance activity in the adjuvant arthritis test.[5] Notably, [2-(2,4-Dichlorophenoxy)phenyl]acetic acid demonstrated a favorable combination of high potency and low ulcerogenic potential.[5]

Anticancer Activity

The anticancer potential of this compound analogs has been explored, with studies indicating that their mechanism of action involves the induction of apoptosis and cell cycle arrest.

  • Apoptosis Induction: Certain derivatives have been shown to activate both intrinsic and extrinsic apoptotic pathways in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the cell cycle at specific phases, such as G2/M, contributing to their antitumor effects.

In a series of 2-(substituted phenoxy) acetamide (B32628) derivatives, compounds with halogen substitutions on the aromatic ring showed promising anticancer and anti-inflammatory activities.[6][7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains (e.g., NF54) are cultured in human red blood cells in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.

  • Drug Dilution: Test compounds are serially diluted in a 96-well plate.

  • Incubation: A synchronized parasite culture (ring stage) is added to the wells, and the plates are incubated for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.

  • Lysis and Staining: After incubation, a lysis buffer containing SYBR Green I dye is added to each well. The plate is incubated in the dark to allow the dye to bind to parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated by non-linear regression analysis.

Cytotoxicity Assay (L-6 Cells)

This assay assesses the toxicity of the compounds against a mammalian cell line.

  • Cell Culture: L-6 cells are maintained in RPMI 1640 medium supplemented with fetal bovine serum and L-glutamine.

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells.

  • Incubation: The plate is incubated for 72 hours.

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the resazurin-based assay. The absorbance is measured, and the IC50 values are calculated.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo test evaluates the peripheral analgesic activity of compounds in mice.

  • Animal Grouping: Mice are divided into control, standard (e.g., diclofenac sodium), and test groups.

  • Drug Administration: The test compounds, standard drug, or vehicle are administered orally or intraperitoneally.

  • Induction of Writhing: After a specific period, a 0.6% solution of acetic acid is injected intraperitoneally to induce writhing (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes is counted for a set period (e.g., 20 minutes) after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)

This in vivo model assesses the anti-inflammatory activity of compounds in rats.

  • Animal Grouping: Rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Drug Administration: Test compounds, standard drug, or vehicle are administered.

  • Induction of Edema: After a set time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time intervals after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Visualizing Workflows and Pathways

To better understand the experimental process and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Ullmann Condensation of 2-chlorobenzoic acid and phenol derivatives purification Purification (e.g., chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Antiplasmodial, Cytotoxicity, Anticancer) characterization->in_vitro in_vivo In Vivo Assays (Analgesic, Anti-inflammatory) characterization->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound 2-Phenoxybenzoic Acid Analog death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor mitochondrion Mitochondrion compound->mitochondrion pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 activates caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Copper Catalysts for the Ullmann Condensation of 2-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular Ullmann condensation of 2-phenoxybenzoic acid to produce xanthone (B1684191) is a critical transformation in the synthesis of various biologically active compounds and materials. The choice of catalyst for this C-O bond formation is paramount to achieving high yields and purity. This guide provides an objective comparison of various copper-based catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

Catalyst SystemSubstrate(s)ProductYield (%)Key Reaction ConditionsReference Type
Non-Copper Catalyst
Sulfuric AcidThis compoundXanthone86-94Concentrated H₂SO₄, heat.[1][2][3]Direct cyclization
Homogeneous Copper Catalysts
CuI / N,N'-Dimethylethylenediamine (DMEDA)General 2-(2-bromobenzyl) substituted nucleophileO-arylated productVariesCs₂CO₃ (base), THF (solvent), reflux.[4]General Ullmann C-O coupling protocol
Cu(OAc)₂Cyclic Diphenyl IodoniumsXanthonesGoodNa₂CO₃ (base), TEMPO (oxidant), 5% H₂O/DMF (solvent), 100 °C.[5]Related xanthone synthesis
CuCl₂ / Triphenylphosphine (PPh₃)Phenols and Aryl AldehydesXanthone derivativesHighIntermolecular ortho-acylation followed by cyclization.Alternative one-step xanthone synthesis
Heterogeneous Copper Catalyst
Magnetically Recoverable Cu Nanoparticles2-Substituted Benzaldehydes and PhenolsXanthonesHighLigand-free, intermolecular coupling.[6]One-pot xanthone synthesis from other precursors
Other Screened Copper Sources
CuO, CuCl, Cu(OAc)₂1-Naphthamides and Aryliodonium saltsArylated productsModerateRemote C-H arylation, demonstrating reactivity of various copper sources.[7]General C-H arylation study

Note: The yields and conditions are indicative and sourced from studies that may have different substrates and optimization levels. Direct comparison should be made with caution.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the Ullmann condensation.

General Protocol for Copper(I)-Catalyzed Intramolecular O-Arylation[4]

This protocol is a general starting point for the intramolecular O-arylation of a 2-halo-substituted precursor.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%), and N,N'-dimethylethylenediamine (DMEDA, 0.2 equiv, 20 mol%).

  • Inerting: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Through the septum, add Cesium Carbonate (Cs₂CO₃, 2.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., reflux, ~66°C for THF) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol for Screening Reaction Conditions (Microscale)[4]

For rapid optimization of reaction parameters such as ligand, base, and solvent.

  • Stock Solutions: Prepare stock solutions of this compound and an internal standard (if used for GC/LCMS analysis) in a suitable dry solvent.

  • Array Setup: In an array of small, oven-dried reaction vials, add the copper source (e.g., 5-10 mol%).

  • Variable Addition:

    • Ligand Screen: To each vial, add a different ligand (10-20 mol%).

    • Base Screen: To each vial, add a different base (2.0 equiv).

    • Solvent Screen: To each vial with the copper source and optimal ligand/base, add a different anhydrous solvent.

  • Initiation: Add the substrate stock solution to each vial and seal the vials.

  • Reaction: Place the vials on a heated shaker block at the desired temperature.

  • Analysis: After a set time (e.g., 12-24 hours), cool the reactions, quench, and analyze the yield/conversion in each vial using a high-throughput method like LC-MS.

Visualizing the Process and Mechanism

Diagrams can clarify complex experimental workflows and reaction mechanisms.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A Weigh Substrate, Cu Catalyst & Ligand B Add to Reaction Vial A->B C Inert Atmosphere (Ar/N2 Purge) B->C D Add Base & Anhydrous Solvent C->D E Heat & Stir D->E F Monitor Reaction (TLC/LC-MS) E->F G Workup (Quench, Extract) F->G H Purification (Chromatography) G->H I I H->I Characterization catalytic_cycle CuI Cu(I)L Substrate 2-Phenoxy- benzoic Acid Intermediate1 Cu(I) Complex CuI->Intermediate1 Substrate->Intermediate1 Coordination CuIII Cu(III) Intermediate Intermediate1->CuIII Oxidative Addition CuIII->CuI Product Xanthone CuIII->Product Reductive Elimination CuIII->Product Reductive Elimination

References

A Comparative Analysis of the Biological Activities of 2-Phenoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the distinct biological profiles of 2-phenoxybenzoic acid and its ortho, meta, and para isomers, highlighting their differential activities and potential therapeutic and industrial applications.

Phenoxybenzoic acids, a class of aromatic carboxylic acids, exhibit a range of biological activities that are highly dependent on the substitution pattern of the phenoxy group on the benzoic acid ring. This guide provides a comparative overview of the biological activities of this compound, 3-phenoxybenzoic acid, and 4-phenoxybenzoic acid, summarizing key experimental data and outlining the methodologies used to evaluate their effects. The distinct pharmacological and toxicological profiles of these isomers underscore the critical role of molecular geometry in determining biological function.

Comparative Overview of Biological Activities

The primary biological activities identified for each isomer differ significantly. This compound and its derivatives have been investigated for their anticonvulsant properties. In contrast, 3-phenoxybenzoic acid is primarily recognized as a metabolite of pyrethroid insecticides and is associated with cytotoxicity and the induction of apoptosis. 4-Phenoxybenzoic acid is most commonly utilized for its UV-filtering properties in cosmetics and as an active ingredient in herbicides. A summary of these distinct activities is presented below.

IsomerPrimary Biological ActivityKey Findings
This compound AnticonvulsantDerivatives show potential in protecting against chemically-induced seizures.
3-Phenoxybenzoic Acid Cytotoxicity / Apoptosis InductionInduces cell death in human hepatocyte and promyelocytic leukemia cell lines.
4-Phenoxybenzoic Acid UV Filter / HerbicidalUsed in cosmetic formulations to protect against UV radiation and as a weed control agent.

In-Depth Analysis of Isomer-Specific Activities

This compound: Anticonvulsant Potential

Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents. These studies often employ preclinical models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model, to assess the protective effects of these compounds. The structure-activity relationship (SAR) studies suggest that modifications to the this compound scaffold can lead to potent anticonvulsant effects, potentially through interaction with benzodiazepine (B76468) receptors[1][2].

3-Phenoxybenzoic Acid: Cytotoxicity and Apoptotic Induction

3-Phenoxybenzoic acid (3-PBA) is a major metabolite of many synthetic pyrethroid insecticides and its biological effects have been a subject of toxicological research[3]. Studies have demonstrated that 3-PBA can induce cytotoxicity in various cell lines.

Quantitative Cytotoxicity Data for 3-Phenoxybenzoic Acid

Cell LineAssayEndpointValueReference
Human Hepatoma (HepG2)WST-1LC501041.242 µM[4][5]
Human Promyelocytic Leukemia (HL-60)CCK-8Cell Viability ReductionSignificant at 25, 50, and 100 µM[6]

The mechanism underlying the cytotoxicity of 3-PBA has been shown to involve the induction of apoptosis. In HepG2 cells, 3-PBA treatment leads to a dose-dependent increase in the number of apoptotic cells, which is mediated by the upregulation of Caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2[4][5][7].

The apoptotic cascade initiated by 3-phenoxybenzoic acid in hepatocytes involves key regulatory proteins. The following diagram illustrates the proposed signaling pathway.

G 3-PBA Induced Apoptosis Pathway PBA 3-Phenoxybenzoic Acid Cell Hepatocyte (HepG2) PBA->Cell Enters cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Downregulates Caspase3 Caspase-3 (Pro-apoptotic) Cell->Caspase3 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for 3-phenoxybenzoic acid-induced apoptosis in hepatocytes.

4-Phenoxybenzoic Acid: UV Filtration and Herbicidal Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key biological assays discussed.

Cytotoxicity Assay (WST-1) for 3-Phenoxybenzoic Acid

This assay determines the concentration of a substance that is lethal to 50% of a cell population (LC50).

  • Cell Culture : Human Hepatoma (HepG2) cells are cultured in appropriate media and conditions.

  • Treatment : Cells are seeded in 96-well plates and exposed to various concentrations of 3-phenoxybenzoic acid (typically ranging from 1 µM to 10 mM) for a specified period (e.g., 24 hours).

  • WST-1 Reagent Addition : The water-soluble tetrazolium salt, WST-1, is added to each well.

  • Incubation : The plates are incubated to allow for the conversion of WST-1 to formazan (B1609692) by metabolically active cells.

  • Absorbance Measurement : The absorbance of the formazan product is measured using a microplate reader.

  • Data Analysis : The LC50 value is calculated from the dose-response curve.[4][5]

Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Screening

This in vivo model is used to evaluate the anticonvulsant properties of chemical compounds.

  • Animal Model : Mice or rats are used as the experimental animals.

  • Compound Administration : The test compound (e.g., a derivative of this compound) is administered to the animals, typically via intraperitoneal injection.

  • PTZ Induction : After a specific time, a convulsive dose of pentylenetetrazole (PTZ) is administered to induce seizures.

  • Observation : The animals are observed for the onset and severity of seizures, often using a standardized scoring system.

  • Data Analysis : The ability of the test compound to prevent or delay the onset of seizures, or to reduce their severity, is compared to a control group.[1][2]

The following diagram outlines the typical workflow for screening compounds for anticonvulsant activity using the PTZ model.

G Anticonvulsant Activity Screening Workflow Start Start Animal_Prep Animal Acclimatization Start->Animal_Prep Compound_Admin Administer Test Compound (e.g., 2-PBA derivative) Animal_Prep->Compound_Admin PTZ_Admin Administer Pentylenetetrazole (PTZ) Compound_Admin->PTZ_Admin Observation Observe for Seizure Activity PTZ_Admin->Observation Data_Analysis Analyze Seizure Latency and Severity Observation->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the in vivo screening of anticonvulsant compounds.

Herbicidal Activity Bioassay

A simple bioassay can be used to assess the herbicidal effects of a compound on seed germination and plant growth.

  • Test Species : Seeds of a susceptible plant species (e.g., wheat, cress) are used.

  • Treatment Preparation : Solutions of the test compound (e.g., 4-phenoxybenzoic acid) at various concentrations are prepared.

  • Application : The seeds are exposed to the herbicide solutions, either by soaking or by application to the growth medium (e.g., soil or agar).

  • Incubation : The treated seeds are incubated under controlled conditions of light and temperature.

  • Observation : Germination rates and seedling growth (e.g., root and shoot length) are measured after a set period.

  • Data Analysis : The inhibitory effects of the compound are compared to a control group to determine its herbicidal activity.[9][10]

Conclusion

The positional isomers of phenoxybenzoic acid exhibit markedly different biological activities. This compound serves as a scaffold for potential anticonvulsant drugs, while 3-phenoxybenzoic acid is a cytotoxic metabolite of pyrethroid insecticides that induces apoptosis. 4-Phenoxybenzoic acid finds its primary applications in UV protection and weed control. This comparative guide highlights the profound impact of isomeric structure on biological function and underscores the importance of detailed experimental evaluation in drug discovery and toxicology. Further direct comparative studies are warranted to provide a more comprehensive understanding of the relative potencies and mechanisms of action of these isomers across a range of biological assays.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state conformations and intermolecular interactions of 2-Phenoxybenzoic acid and a series of its derivatives reveals key structural trends influenced by substituent effects and positional isomerism. This guide presents a comparative study of their crystal structures, supported by quantitative data, detailed experimental protocols, and visualizations of their molecular relationships.

This compound and its related compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and applications.[1] The inherent flexibility of the ether linkage allows for a range of conformational possibilities, which, in conjunction with various substitution patterns, dictates the crystal packing and ultimately the physicochemical properties of these materials. This guide provides an objective comparison of the crystal structures of this compound, its positional isomers, and several substituted derivatives.

Comparative Crystallographic Data

The crystal structures of this compound and its analogs are predominantly characterized by the formation of centrosymmetric dimers through hydrogen bonding between their carboxylic acid moieties. A key feature for comparison is the dihedral angle between the two aromatic rings, which is significantly influenced by the position of the phenoxy group and the presence of other substituents. The following table summarizes the key crystallographic parameters for this compound and selected derivatives.

Compound NameFormulaCrystal SystemSpace GroupUnit Cell ParametersDihedral Angle (°)
This compound C₁₃H₁₀O₃MonoclinicP2₁/ca = 13.532(3) Å, b = 5.678(1) Å, c = 13.785(3) Å, β = 98.45(2)°86.7
2-(2-Chlorophenoxy)benzoic acid C₁₃H₉ClO₃MonoclinicP2₁/ca = 6.9930(14) Å, b = 24.986(5) Å, c = 7.5140(15) Å, β = 115.79(3)°77.8(1)
2-(o-Tolyloxy)benzoic acid C₁₄H₁₂O₃TriclinicP-1a = 7.0900(14) Å, b = 7.4820(15) Å, c = 12.680(3) Å, α = 95.34(3)°, β = 96.36(3)°, γ = 115.76(3)°76.2(2)
2-(m-Tolyloxy)benzoic acid C₁₄H₁₂O₃TriclinicP-1a = 5.193(1) Å, b = 7.8000(16) Å, c = 14.868(3) Å, α = 94.28(3)°, β = 97.50(3)°, γ = 102.54(3)°80.9(3)

Structural Relationships and Synthesis

The relationship between this compound and its derivatives can be visualized as a central scaffold with modifications primarily involving substitutions on the phenyl rings. These modifications directly impact the observed crystal structures.

G Structural Relationships and Synthetic Pathway cluster_synthesis Ullmann Condensation 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid This compound This compound 2-Chlorobenzoic Acid->this compound + Phenol (B47542), Cu catalyst Substituted 2-Phenoxybenzoic Acids Substituted 2-Phenoxybenzoic Acids 2-Chlorobenzoic Acid->Substituted 2-Phenoxybenzoic Acids + Substituted Phenols, Cu catalyst Phenol Phenol Substituted Phenols Substituted Phenols Crystal Structure Analysis Crystal Structure Analysis This compound->Crystal Structure Analysis X-ray Diffraction Substituted 2-Phenoxybenzoic Acids->Crystal Structure Analysis X-ray Diffraction

Caption: Synthetic pathway and structural analysis workflow.

Experimental Protocols

Synthesis via Ullmann Condensation:

The synthesis of this compound and its derivatives is commonly achieved through the Ullmann condensation reaction. A general procedure is as follows:

  • A mixture of 2-chlorobenzoic acid (1 equivalent), the corresponding phenol or substituted phenol (2 equivalents), anhydrous potassium carbonate (2 equivalents), copper powder (catalytic amount), and cuprous iodide (catalytic amount) in water is refluxed for several hours.[2]

  • After cooling, the reaction mixture is basified with a sodium carbonate solution and extracted with diethyl ether to remove any unreacted phenol.

  • The aqueous layer is then acidified with hydrochloric acid, leading to the precipitation of the crude product.

  • The precipitate is filtered, redissolved in a sodium hydroxide (B78521) solution, treated with charcoal, and filtered again.

  • Finally, the filtrate is acidified with acetic acid to yield the purified this compound derivative.

Single Crystal Growth:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent. For instance, crystals of 2-(o-tolyloxy)benzoic acid were obtained by dissolving the compound in ethanol (B145695) and allowing the solvent to evaporate slowly at room temperature over several days.[3]

X-ray Diffraction Analysis:

The determination of the crystal structure involves the following key steps:

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a specific radiation source (e.g., Mo Kα).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined using full-matrix least-squares on F². Hydrogen atoms are generally placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The overall process from synthesis to structural analysis can be represented by the following workflow:

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Reactants Reactants Ullmann Condensation Ullmann Condensation Reactants->Ullmann Condensation Purification Purification Ullmann Condensation->Purification Slow Evaporation Slow Evaporation Purification->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal Data Collection Data Collection Single Crystal->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Crystal Structure Final Crystal Structure Structure Refinement->Final Crystal Structure

Caption: From synthesis to final crystal structure determination.

References

Evaluating the performance of 2-Phenoxybenzoic acid as an internal standard against other standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides an objective comparison of 2-Phenoxybenzoic acid as a structural analog internal standard against other standards, supported by experimental data and detailed methodologies.

Internal standards are essential in analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations in sample preparation, injection volume, and instrument response. The two primary types of internal standards are structural analogs and stable isotope-labeled (SIL) standards. This compound falls into the category of a structural analog, and its performance is herein evaluated against the gold standard SILs.

Performance Comparison: this compound vs. Alternative Standards

The efficacy of an internal standard is determined by its ability to mimic the behavior of the target analyte throughout the analytical process. Key performance indicators include accuracy, precision, linearity, recovery, and the matrix effect. While this compound is utilized as an internal standard, particularly for the quantification of pyrethroid metabolites, its performance can differ from that of SILs.[1]

A study comparing a SIL internal standard (everolimus-d4) with a structural analog (32-desmethoxyrapamycin) for the quantification of everolimus (B549166) provides a valuable framework for this comparison. The results of this study, summarized in the table below, highlight the potential differences in performance between these two types of standards.

Performance MetricStructural Analog IS (32-desmethoxyrapamycin)Stable Isotope-Labeled IS (everolimus-d4)
Lower Limit of Quantification (LLOQ)1.0 ng/mL1.0 ng/mL
Analytical Recovery98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (CV%)4.3% - 7.2%4.3% - 7.2%
Method Comparison (Slope)0.830.95
Method Comparison (Correlation, r)>0.98>0.98

Data adapted from a comparative study on everolimus quantification.[2]

While both internal standards in this example demonstrated acceptable performance for many parameters, the SIL internal standard showed a more favorable slope in method comparison, indicating a closer correlation with the independent reference method.[2] This is a critical consideration for achieving the highest level of accuracy in quantitative analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and analysis when using an internal standard.

Sample Preparation (General Protocol)
  • Spiking: An internal standard, such as this compound, is added to all samples, calibration standards, and quality control samples at a known, fixed concentration.

  • Extraction: The analyte and internal standard are extracted from the biological matrix. A common method is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For example, in the analysis of pyrethroid metabolites, samples may be hydrolyzed and then extracted with an organic solvent like dichloromethane.

  • Derivatization (for GC-MS): For analysis by GC-MS, analytes and internal standards containing polar functional groups are often derivatized to increase their volatility. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reconstitution: The dried extract is reconstituted in a suitable solvent prior to injection into the chromatographic system.

Chromatographic Analysis (Representative GC-MS Conditions)
  • Gas Chromatograph: Agilent 6890N or similar.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualization of Key Processes

To better understand the workflows and logical relationships in the evaluation of internal standards, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Derivatize Derivatization (e.g., with BSTFA for GC-MS) Extract->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute Inject Inject into GC-MS or LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Experimental workflow for quantitative analysis using an internal standard.

Logic_Diagram IS_Choice Choice of Internal Standard Analog Structural Analog (e.g., this compound) IS_Choice->Analog SIL Stable Isotope-Labeled (e.g., ¹³C-3-PBA) IS_Choice->SIL Performance Performance Evaluation Analog->Performance SIL->Performance Accuracy Accuracy Performance->Accuracy Precision Precision Performance->Precision Recovery Recovery Performance->Recovery MatrixEffect Matrix Effect Performance->MatrixEffect Conclusion Conclusion Accuracy->Conclusion Precision->Conclusion Recovery->Conclusion MatrixEffect->Conclusion

Logical relationship for evaluating internal standard performance.

Conclusion

This compound serves as a viable structural analog internal standard for the quantification of certain analytes, such as pyrethroid metabolites. However, for analyses demanding the highest level of accuracy and reliability, stable isotope-labeled internal standards are generally preferred. The near-identical physicochemical properties of SILs to their corresponding analytes allow for more effective correction of matrix effects and variations during sample processing and analysis. The choice of internal standard should be based on a thorough evaluation of performance metrics and the specific requirements of the analytical method.

References

A Comparative Analysis of Antibody Cross-Reactivity in Immunoassays for 3-Phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of various antibodies used in immunoassays for the detection of 3-phenoxybenzoic acid (3-PBA), a key biomarker for human exposure to pyrethroid insecticides. The data presented is compiled from multiple studies to aid researchers in selecting the most appropriate antibody for their specific analytical needs.

Introduction to 3-PBA Immunoassays

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for the rapid and sensitive detection of 3-PBA in biological samples such as urine and plasma.[1][2][3] The specificity of the antibody used in these assays is a critical parameter, as cross-reactivity with structurally related compounds can lead to inaccurate quantification of 3-PBA.[2][4] This guide focuses on the comparative cross-reactivity of polyclonal, monoclonal, and nanobody-based immunoassays for 3-PBA. Alternative analytical methods for 3-PBA detection include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are often used as reference methods for validation.[3][5]

Comparative Cross-Reactivity Data

The cross-reactivity of an antibody is a measure of its ability to bind to substances other than its target analyte. In the context of 3-PBA immunoassays, this is typically evaluated by testing the antibody's response to various pyrethroid metabolites and precursors that are structurally similar to 3-PBA. The following table summarizes the cross-reactivity data from several studies. Cross-reactivity is generally calculated as: (IC50 of 3-PBA / IC50 of competing compound) x 100%.

Antibody TypeCompeting CompoundCross-Reactivity (%)Reference
Polyclonal4-Fluoro-3-phenoxybenzoic acid72[2][4]
Polyclonal4-Hydroxy-3-phenoxybenzoic acid103[2][4]
Polyclonal3-Phenoxybenzaldehyde75[2][4]
PolyclonalParent pyrethroids (permethrin, cypermethrin, etc.)Not detected[4]
Nanobody3-Phenoxybenzaldehyde75.1[6]
Nanobody4-(3-Hydroxyphenoxy) benzoic acid13.5[6]
Nanobody3-Phenoxybenzyl alcohol<0.1[6]
NanobodyOther structural analoguesNegligible (<0.1)[7]

Experimental Protocols

The determination of antibody cross-reactivity is a crucial step in the validation of any immunoassay. The most common method employed is the competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A microtiter plate is coated with a 3-PBA-protein conjugate (the coating antigen).

  • Blocking: Any remaining non-specific binding sites on the plate are blocked using a blocking agent (e.g., bovine serum albumin).

  • Competition: A constant amount of the anti-3-PBA antibody is pre-incubated with varying concentrations of the test compound (potential cross-reactant) or 3-PBA standard.

  • Incubation: The antibody-analyte mixtures are then added to the coated plate. The free antibody (not bound to the test compound or standard) will bind to the immobilized 3-PBA conjugate.

  • Washing: The plate is washed to remove any unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is read using a microplate reader. The signal intensity is inversely proportional to the concentration of the free analyte in the sample.

  • Calculation: The IC50 values (the concentration of analyte that causes 50% inhibition of the signal) for 3-PBA and the test compounds are determined from their respective dose-response curves. The percent cross-reactivity is then calculated.

Visualizing the Immunoassay Principle and Workflow

To better understand the experimental process, the following diagrams illustrate the principle of the competitive immunoassay and the general workflow for a cross-reactivity study.

Competitive_Immunoassay cluster_plate Microtiter Plate Well cluster_solution Sample/Standard Solution Coated_Antigen Immobilized 3-PBA Antigen Detection Enzyme-linked Secondary Antibody + Substrate Coated_Antigen->Detection Signal Generation Antibody Anti-3-PBA Antibody Antibody->Coated_Antigen Binding to Plate (Unbound Antibody) Analyte Free 3-PBA or Cross-Reactant Analyte->Antibody Binding in Solution

Caption: Principle of a competitive immunoassay for 3-PBA detection.

Cross_Reactivity_Workflow Start Start: Select Potential Cross-Reactants Prepare_Standards Prepare Serial Dilutions of 3-PBA and Test Compounds Start->Prepare_Standards Run_ELISA Perform Competitive ELISA Prepare_Standards->Run_ELISA Generate_Curves Generate Dose-Response Curves Run_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 for 3-PBA and Each Test Compound Generate_Curves->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR Analyze_Results Analyze and Compare Cross-Reactivity Data Calculate_CR->Analyze_Results End End: Determine Antibody Specificity Analyze_Results->End

Caption: Workflow for determining antibody cross-reactivity.

Conclusion

The choice of antibody for a 3-PBA immunoassay significantly impacts the accuracy and reliability of the results. Polyclonal antibodies may show significant cross-reactivity with certain metabolites, such as 4-hydroxy-3-PBA.[2][4] Nanobodies, on the other hand, can offer high specificity with negligible cross-reactivity to many structurally similar compounds.[6][7] Researchers should carefully consider the potential for cross-reactivity with metabolites of specific pyrethroids relevant to their study population. When high specificity is required, a highly characterized monoclonal antibody or a nanobody-based assay may be the preferred choice. For broader screening purposes where the detection of multiple phenoxybenzoic acid-containing metabolites is acceptable, a polyclonal antibody-based assay might be suitable. It is always recommended to validate the chosen immunoassay against a reference method like LC-MS/MS, especially when analyzing complex biological matrices.[3][4]

References

Safety Operating Guide

Proper Disposal of 2-Phenoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-phenoxybenzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Summary and Safety Precautions

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2] Before handling, it is imperative to review the Safety Data Sheet (SDS) and be equipped with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3]

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound.

Hazard ClassificationCodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation[1]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3][4][5] The following steps provide a general guideline for compliant disposal:

  • Waste Identification and Classification:

    • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on classifying this compound waste.

  • Waste Segregation and Collection:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound."

  • Storage of Chemical Waste:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed waste disposal company to arrange for the pickup and disposal of the chemical waste.[4]

    • Provide the waste disposal company with accurate information about the chemical and its quantity.

  • Record Keeping:

    • Maintain detailed records of the amount of this compound waste generated and the date of its disposal. These records are essential for regulatory compliance.

Accidental Release Measures

In the event of a spill, the following measures should be taken:

  • Small Spills: For small quantities, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[3][6]

  • Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated classify Classify Waste (Consult SDS & EHS) start->classify is_hazardous Is it Hazardous Waste? classify->is_hazardous segregate Segregate and Collect in Labeled, Sealed Container is_hazardous->segregate Yes non_hazardous Follow Institutional Guidelines for Non-Hazardous Waste is_hazardous->non_hazardous No store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_disposal Contact Licensed Waste Disposal Company store->contact_disposal record Record Waste Generation and Disposal Details contact_disposal->record end End: Compliant Disposal record->end non_hazardous->end

Caption: Workflow for the compliant disposal of this compound.

References

Personal protective equipment for handling 2-Phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Phenoxybenzoic acid. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications
Eye and Face Protection Chemical safety goggles or a face shieldMust meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene)Inspect gloves for any damage before use.
Lab coat or chemical-resistant apronTo protect against splashes and spills.[3]
Respiratory Protection NIOSH-approved respiratorRequired when working outside of a chemical fume hood or if dust generation is likely.[3]

Operational Plan: Step-by-Step Handling Procedure

A standardized operational plan is crucial for the safe management of this compound in a laboratory setting.

1. Preparation:

  • Ensure a current Safety Data Sheet (SDS) for this compound is readily available and has been reviewed by all personnel involved.[3]

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Verify the functionality and location of all necessary safety equipment, including an eyewash station and a safety shower.[3]

2. Handling:

  • Don all required personal protective equipment as outlined in Table 1.

  • Use appropriate tools, such as spatulas and weighing paper, to handle the chemical.[3]

  • Keep containers of this compound closed when not in use.[1][4]

  • Avoid breathing dust or fumes.[1]

  • Wash hands thoroughly after handling.[1]

3. In Case of a Spill:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][3]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[3]

G cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Review SDS prep2 Work in Fume Hood prep1->prep2 prep3 Check Safety Equipment prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Use Appropriate Tools handle1->handle2 handle3 Keep Containers Closed handle2->handle3 handle4 Avoid Inhalation handle3->handle4 handle5 Wash Hands After Use handle4->handle5 spill_decision Spill Size? small_spill Small Spill: Sweep and Collect spill_decision->small_spill Small large_spill Large Spill: Evacuate and Follow Emergency Procedures spill_decision->large_spill Large

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Phenoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.